SJB3-019A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPPVCQHGJUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SJB3-019A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action for SJB3-019A, a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). The information presented herein is collated from publicly available research and is intended to guide further investigation and application of this compound in oncology and related fields.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the deubiquitinating enzyme USP1.[1][2][3] USP1 is a key regulator of cellular processes, including DNA damage repair and cell cycle progression, through its removal of ubiquitin from specific protein substrates. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their subsequent degradation and triggering downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[1][4]
One of the primary substrates of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcriptional regulator implicated in cell proliferation and survival.[2][3] this compound-mediated inhibition of USP1 leads to the proteasomal degradation of ID1.[2][4] The reduction in ID1 levels subsequently downregulates the PI3K/AKT signaling pathway, a critical pro-survival pathway in many cancers. This is evidenced by a decrease in the phosphorylation of AKT (p-AKT).[4][5]
Furthermore, this compound's inhibition of USP1 impacts the DNA damage response pathway. It has been shown to increase the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), two critical proteins involved in DNA repair.[2][6] This suggests that this compound may also function as a sensitizing agent to DNA-damaging therapies.
The culmination of these effects is the induction of apoptosis, as demonstrated in various cancer cell lines, and the arrest of the cell cycle.[4][7] Notably, the specific phase of cell cycle arrest appears to be cell-type dependent, with a G2/M phase arrest observed in B-cell acute lymphoblastic leukemia (B-ALL) cells.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [2][3] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [4][7] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [4][7] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [4][7] |
Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| Sup-B15 | 0.2 | 28.29 | [4] |
| CCRF-SB | 0.2 | 20.88 | [4] |
| KOPN-8 | 0.2 | 27.99 | [4] |
Table 3: Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines (24h treatment)
| Cell Line | Concentration (µM) | % of Cells in G2/M Phase | Reference |
| Sup-B15 | 0.6 | 12.17 | [4][5] |
| CCRF-SB | 0.6 | 12.88 | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanism of action of this compound.
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Method:
-
Seed cells in 96-well plates at a density of 5 x 103 cells/well.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µM) for specified time points (e.g., 24h, 48h).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (DMSO-treated) cells. IC50 values can be calculated using appropriate software such as GraphPad Prism.[4]
-
2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method:
-
Treat cells with desired concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
-
3. Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Treat cells with this compound (e.g., 0.6 µM) for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by the intensity of PI fluorescence.[5]
-
4. Western Blot Analysis
-
Objective: To detect changes in the protein levels of USP1, ID1, AKT, and p-AKT following treatment with this compound.
-
Method:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against USP1, ID1, AKT, p-AKT, and a loading control (e.g., β-actin) overnight at 4°C. (Antibodies against USP1, AKT, p-AKT can be obtained from Cell Signaling Technology; ID1 from Santa Cruz Biotechnology).[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
-
Objective: To measure the direct inhibitory effect of this compound on USP1 enzymatic activity.
-
Method:
-
Recombinant USP1/UAF1 complex is incubated with this compound or DMSO control in an assay buffer.
-
The reaction is initiated by the addition of a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
-
As USP1 cleaves the ubiquitin from AMC, the fluorescence of free AMC is measured over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
The rate of increase in fluorescence is proportional to the DUB activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the inhibitor to the DMSO control. A typical protocol involves incubating the enzyme and inhibitor for 30 minutes at 37°C before adding the substrate.[1]
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of this compound action via USP1 inhibition.
Caption: Experimental workflow for apoptosis assay.
Caption: Impact of this compound on the DNA damage response.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | DUB | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
SJB3-019A: A Technical Guide to a Potent USP1 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SJB3-019A, a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). It details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes the complex cellular pathways it modulates.
Introduction: Targeting the DNA Damage Response
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of cellular processes, most notably the DNA damage response (DDR).[1][2] USP1, in complex with its cofactor UAF1, plays a pivotal role in orchestrating DNA repair by removing monoubiquitin from key proteins involved in the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[1][2][3]
Many cancers exhibit an over-reliance on specific DNA repair pathways for survival, particularly those with existing defects in other repair mechanisms, such as tumors with BRCA1 or BRCA2 mutations.[4][5] By inhibiting USP1, it is possible to exploit this dependency, leading to a concept known as "synthetic lethality," where the combination of the cancer's inherent genetic defect and the inhibition of a compensatory pathway leads to cell death.[4][5][6][7]
This compound is a potent and specific small-molecule inhibitor of USP1.[8][9] It serves as a crucial research tool to investigate USP1-regulated pathways and as a preclinical candidate for developing novel cancer therapies.[10][11] This molecule selectively targets USP1, triggering a cascade of events that disrupt DNA repair, induce cell cycle arrest, and ultimately lead to apoptosis in cancer cells.[10][12]
Mechanism of Action: A Dual Assault on Cancer Cells
This compound exerts its anticancer effects by inhibiting the deubiquitinating activity of USP1. This inhibition leads to the accumulation of ubiquitinated forms of USP1's key substrates, disrupting downstream signaling and repair processes.
Disruption of DNA Damage Repair Pathways
The primary mechanism of this compound involves the disruption of two critical DNA repair pathways:
-
Fanconi Anemia (FA) Pathway: USP1 deubiquitinates FANCD2, a central protein in the FA pathway responsible for repairing DNA interstrand crosslinks (ICLs).[2][13][14] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2).[8][11] This persistent ubiquitination, while initially a signal for repair, prevents the recycling of FANCD2, ultimately stalling the repair process and leading to genomic instability.[11][14]
-
Translesion Synthesis (TLS): USP1 also deubiquitinates Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair.[2][13] Monoubiquitinated PCNA (Ub-PCNA) recruits specialized, low-fidelity TLS polymerases to bypass DNA lesions during replication.[15] By inhibiting USP1, this compound causes an accumulation of Ub-PCNA, leading to aberrant processing of this modified protein, replication stress, and S-phase-specific DNA damage.[7][8][11]
This dual blockade of critical DNA repair mechanisms makes cancer cells, especially those with pre-existing DNA repair deficiencies like BRCA mutations, highly vulnerable to cell death.[4][7]
Induction of Apoptosis via ID1/AKT Pathway
Beyond its role in DNA repair, this compound also induces apoptosis through a distinct pathway involving the Inhibitor of DNA binding 1 (ID1) protein.
-
USP1 normally stabilizes the ID1 protein by removing ubiquitin, preventing its degradation.[9]
-
This compound treatment promotes the degradation of ID1.[8]
-
The downregulation of ID1 leads to the inactivation of the pro-survival PI3K/AKT signaling pathway.[12][16]
-
This inhibition of AKT signaling ultimately triggers apoptosis in cancer cells, including B-cell acute lymphoblastic leukemia (B-ALL).[12][17]
Quantitative Data: In Vitro Efficacy
The potency of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability by 50%, is a key metric.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [8][9] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [12][17] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [12][17] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [12][17] |
| A549 | Non-Small Cell Lung Cancer | 0.662 |
Cellular Effects of this compound
Studies have demonstrated that this compound induces specific cellular responses that contribute to its anti-cancer activity.
| Effect | Cell Line(s) | Observation | Reference(s) |
| Cell Cycle Arrest | Sup-B15, CCRF-SB (B-ALL) | Induction of G2/M phase arrest after 24h treatment. | [12][16] |
| Multiple Myeloma (MM) | Induction of G1/G0 phase arrest. | [12] | |
| Apoptosis | Sup-B15, CCRF-SB, KOPN-8 (B-ALL) | Dose-dependent increase in apoptosis after 24h treatment. | [12][17] |
| Multiple Myeloma (MM) | Triggers apoptosis via activation of caspase-3, -8, and -9. | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8 Method)
This assay is used to determine the cytotoxic effect of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells (e.g., CCRF-SB, Sup-B15, KOPN-8) into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Treatment: After allowing cells to adhere (if applicable), treat them with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for specified time points (e.g., 24 and 48 hours).
-
Incubation: Following the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Measurement: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Use software like GraphPad Prism to plot the dose-response curve and determine the IC50 value.[12][17]
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[18]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it with serum-containing media.
-
Washing: Centrifuge the cells and wash them twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of a fluorescent Annexin V probe (e.g., FITC-conjugated) and 5 µL of a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.[12][17]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins following this compound treatment.
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., USP1, ID1, p-AKT, total AKT, Ub-PCNA, Ub-FANCD2, and a loading control like β-actin or GAPDH).[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.[16][19]
Visualizing the Mechanism of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic related to this compound.
References
- 1. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tangotx.com [tangotx.com]
- 5. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
The Role of SJB3-019A in DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJB3-019A is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of DNA repair pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the Fanconi Anemia (FA) and Homologous Recombination (HR) DNA repair pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying the effects of this compound, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and USP1
This compound is a selective inhibitor of USP1, an enzyme that removes ubiquitin from target proteins, thereby regulating their stability and function.[1] USP1 plays a crucial role in cellular processes, including DNA damage response and cell cycle progression.[2][3][4] Its overexpression has been observed in various cancers, often correlating with poor prognosis, making it an attractive target for cancer therapy.[2] this compound exerts its effects by inhibiting the deubiquitinating activity of USP1, leading to the accumulation of ubiquitinated forms of USP1 substrates.
Core Mechanism: Inhibition of USP1 and its Impact on DNA Repair
The primary mechanism of this compound in the context of DNA repair is the inhibition of USP1's deubiquitinating activity, which directly impacts two key DNA repair pathways: the Fanconi Anemia (FA) pathway and Homologous Recombination (HR).
The Fanconi Anemia Pathway
The FA pathway is a critical DNA repair pathway responsible for the repair of DNA interstrand crosslinks (ICLs). A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex, which is essential for its localization to chromatin at sites of DNA damage.[5][6] USP1, in complex with its cofactor UAF1, deubiquitinates FANCD2, a process necessary for the proper recycling of the ID complex and the completion of DNA repair.[4][7]
Inhibition of USP1 by this compound leads to the hyper-accumulation of monoubiquitinated FANCD2 (ub-FANCD2) on chromatin.[1] This persistent ubiquitination, while initially promoting the recruitment of the ID complex, ultimately stalls the FA pathway, leading to unresolved DNA damage and increased cellular sensitivity to DNA crosslinking agents.[7]
Homologous Recombination
Homologous Recombination (HR) is a high-fidelity DNA repair pathway for double-strand breaks (DSBs). A key protein in HR is RAD51, which forms nuclear foci at the sites of DNA damage to initiate strand invasion and repair. Studies have shown that the USP1/UAF1 complex promotes HR.[7] The precise mechanism is still under investigation, but it is suggested that USP1 may promote HR by suppressing the competing Non-Homologous End Joining (NHEJ) pathway.[7]
Treatment with this compound has been shown to decrease the formation of RAD51 foci following DNA damage, indicating an impairment of the HR pathway.[8][9] This inhibition of HR contributes to the cytotoxic effects of this compound in cancer cells, particularly in those that are already deficient in other DNA repair pathways, a concept known as synthetic lethality.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle progression, and apoptosis from published studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [1] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [10][11] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [10][11] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [10][11] |
Table 2: Effect of this compound on Cell Cycle Distribution in B-ALL Cells
| Cell Line | Treatment (0.6 µM this compound) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Citation |
| Sup-B15 | 24 hours | 0.90% | 12.17% | [10] |
| CCRF-SB | 24 hours | 0.97% | 12.88% | [10] |
Table 3: Induction of Apoptosis by this compound in B-ALL Cells
| Cell Line | Treatment (0.2 µM this compound) | % Apoptosis (Control) | % Apoptosis (Treated) | Citation |
| Sup-B15 | 24 hours | 7.06% | 28.29% | |
| CCRF-SB | 24 hours | 7.14% | 20.88% | |
| KOPN-8 | 24 hours | 5.82% | 27.99% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in DNA repair pathways. These protocols are compiled from various sources and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Western Blotting for DNA Repair Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP1, FANCD2, ub-FANCD2, RAD51, γH2AX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Immunofluorescence for RAD51 Foci Formation
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with a DNA damaging agent (e.g., ionizing radiation, mitomycin C) with or without this compound for the specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains a defined number of foci (e.g., >5). At least 100-200 cells should be counted per condition.[9][12]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound action on DNA repair pathways.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for RAD51 foci formation assay.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the DNA damage response in cancer cells. By inhibiting USP1, this compound effectively disrupts both the Fanconi Anemia and Homologous Recombination pathways, leading to increased genomic instability and cell death in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other USP1 inhibitors. Future research should focus on identifying predictive biomarkers for sensitivity to USP1 inhibition and exploring rational combination therapies to enhance its anti-cancer efficacy. The continued exploration of the intricate roles of USP1 in DNA repair will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into phosphorylation-dependent mechanisms regulating USP1 protein stability during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential functions of FANCI and FANCD2 ubiquitination stabilize ID2 complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FANCI/FANCD2 complex links DNA damage response to R-loop regulation through SRSF1-mediated mRNA export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic fatty acids impair RAD51 function and potentiate the effects of DNA-damaging agents on growth of triple-negative breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of SJB3-019A in Leukemia Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in-vitro studies of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various leukemia cell lines. The data presented herein summarizes the cytotoxic and mechanistic effects of this compound, highlighting its potential as a therapeutic agent for certain hematological malignancies.
Executive Summary
This compound has demonstrated significant anti-leukemic activity in several B-cell acute lymphoblastic leukemia (B-ALL) and chronic myelogenous leukemia (CML) cell lines. As a specific inhibitor of USP1, this compound triggers the degradation of the Inhibitor of DNA Binding 1 (ID1) protein, a key regulator of cell survival and proliferation. This action leads to the suppression of the PI3K/AKT signaling pathway, ultimately inducing cell cycle arrest and apoptosis in leukemia cells. The following sections detail the quantitative effects of this compound on cell viability, apoptosis, and cell cycle progression, along with the experimental methodologies employed and a visual representation of the underlying signaling pathway.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across several leukemia cell lines. The following tables summarize the key findings from these studies.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) | Reference |
| Sup-B15 | B-cell acute lymphoblastic leukemia (B-ALL) | 0.349 | [1][2] |
| KOPN-8 | B-cell acute lymphoblastic leukemia (B-ALL) | 0.360 | [1][2] |
| CCRF-SB | B-cell acute lymphoblastic leukemia (B-ALL) | 0.504 | [1][2] |
| K562 | Chronic Myelogenous Leukemia (CML) | 0.0781 | [3][4][5] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in B-ALL Cell Lines (24h treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| Sup-B15 | 0 | 7.06 | [1] |
| 0.2 | 28.29 | [1] | |
| CCRF-SB | 0 | 7.14 | [1] |
| 0.2 | 20.88 | [1] | |
| KOPN-8 | 0 | 5.82 | [1] |
| 0.2 | 27.99 | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution in B-ALL Cell Lines
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase | Reference |
| Sup-B15 | 0 | 0.90 | [1] |
| 0.6 | 12.17 | [1] | |
| CCRF-SB | 0 | 0.97 | [1] |
| 0.6 | 12.88 | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting USP1, a deubiquitinating enzyme. This inhibition leads to the proteasomal degradation of ID1. The reduction in ID1 levels subsequently downregulates the phosphorylation of AKT (p-AKT), a critical node in the PI3K/AKT signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. The suppression of this pathway is a key mechanism through which this compound exerts its anti-leukemic effects.[1]
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Protocols
The following sections outline the methodologies used to generate the data presented in this guide.
Cell Lines and Culture
B-ALL cell lines (CCRF-SB, Sup-B15, KOPN-8) and CML cell line (K562) were used. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 and 48 hours. Following treatment, CCK-8 solution was added to each well, and the plates were incubated. The absorbance at 450 nm was measured using a microplate reader to determine the percentage of viable cells relative to the untreated control. The IC50 values were calculated using GraphPad software.[1]
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Apoptosis Assay (Flow Cytometry)
Apoptosis was quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. B-ALL cells were treated with different concentrations of this compound for 24 hours. After treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).[1]
Cell Cycle Analysis (Flow Cytometry)
For cell cycle analysis, B-ALL cells were treated with this compound for 24 hours. Post-treatment, cells were collected, fixed in ethanol, and stained with a solution containing PI and RNase. The DNA content of the stained cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Western Blot Analysis
To investigate the effect of this compound on protein expression, B-ALL cells were treated with the compound for 24 hours. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against USP1, ID1, AKT, and p-AKT, with β-actin serving as a loading control. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[6]
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
The preliminary investigation of this compound in leukemia cell lines reveals its potent cytotoxic and pro-apoptotic effects, particularly in B-ALL. The compound's mechanism of action, involving the inhibition of the USP1-ID1-AKT signaling axis, presents a promising targeted therapeutic strategy. Further studies, including in-vivo efficacy and safety profiling in animal models, are warranted to fully elucidate the therapeutic potential of this compound for the treatment of leukemia.
References
- 1. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of SJB3-019A: A Technical Guide for Cancer Researchers
An In-depth Exploration of the USP1 Inhibitor's Effects on Cancer Cell Viability and Proliferation
This technical guide provides a comprehensive overview of the cytotoxic effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues in oncology. Herein, we summarize key quantitative data, provide detailed experimental protocols for assessing the compound's efficacy, and visualize the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Target, USP1
This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme frequently overexpressed in various cancers. USP1 plays a critical role in cellular processes such as DNA repair, cell cycle progression, and the regulation of key oncogenic signaling pathways. By inhibiting USP1, this compound promotes the degradation of downstream substrates, such as the Inhibitor of DNA binding 1 (ID1), leading to cell cycle arrest and apoptosis in cancer cells. This targeted approach makes this compound a promising candidate for further preclinical and clinical investigation.
Quantitative Analysis of Cytotoxic Effects
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following tables summarize the key quantitative data from these studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [1][2][3] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [4] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [4] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [4] |
| A549 | Non-small Cell Lung Cancer | 0.662 | [1] |
| EBC-1 | Non-small Cell Lung Cancer | - | [1] |
| NCI-H1703 | Non-small Cell Lung Cancer | - | [1] |
| NCI-H1975 | Non-small Cell Lung Cancer | - | [1] |
| NCI-H23 | Non-small Cell Lung Cancer | - | [1] |
Note: Specific IC50 values for EBC-1, NCI-H1703, NCI-H1975, and NCI-H23 were not explicitly provided in the search results, though they were listed as cell lines in which this compound was evaluated.
Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| Sup-B15 | 0 | 7.06 |
| 0.2 | 28.29[4] | |
| CCRF-SB | 0 | 7.14 |
| 0.2 | 20.88[4] | |
| KOPN-8 | 0 | 5.82 |
| 0.2 | 27.99[4] |
Table 3: Effect of this compound on Cell Cycle Distribution in B-ALL Cell Lines (24h treatment)
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase |
| Sup-B15 | 0 | 0.90 |
| 0.6 | 12.17[4] | |
| CCRF-SB | 0 | 0.97 |
| 0.6 | 12.88[4] |
Mechanism of Action: The USP1/ID1/AKT Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of the USP1 deubiquitinase. This initiates a signaling cascade that culminates in apoptosis. The key steps are outlined below and visualized in the following diagram.
-
Inhibition of USP1 : this compound directly binds to and inhibits the enzymatic activity of USP1.
-
ID1 Degradation : The inhibition of USP1 leads to the increased ubiquitination and subsequent proteasomal degradation of its substrate, ID1.
-
Downregulation of p-AKT : The reduction in ID1 levels results in the decreased phosphorylation of AKT (p-AKT), a key component of the pro-survival PI3K/AKT pathway.[4]
-
Induction of Apoptosis : The inactivation of the AKT signaling pathway ultimately triggers programmed cell death (apoptosis) in cancer cells.[4]
References
In-Depth Technical Guide: The Impact of SJB3-019A on Ubiquitin-Specific Protease 1 (USP1) Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor SJB3-019A and its profound impact on the activity of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme critically involved in DNA repair pathways and cancer cell survival, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of USP1, demonstrating significant anti-cancer properties in preclinical studies. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides structured quantitative data and detailed experimental protocols for key assays.
Introduction to USP1 and its Role in Cancer
Ubiquitin-Specific Protease 1 (USP1) is a key regulator of the DNA damage response (DDR), primarily through its deubiquitination of two critical proteins: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By removing ubiquitin from these substrates, USP1 effectively switches off DNA repair pathways, such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS). In many cancers, USP1 is overexpressed, leading to enhanced DNA repair capabilities that contribute to therapeutic resistance and tumor cell survival. Therefore, inhibiting USP1 activity presents a promising strategy to induce synthetic lethality in cancer cells with underlying DNA repair defects and to sensitize them to conventional chemotherapies.
This compound: A Potent USP1 Inhibitor
This compound is a novel small molecule that has been identified as a potent and selective inhibitor of USP1. It has been shown to be approximately five times more potent than its predecessor, SJB2-043.[1][2]
Mechanism of Action
This compound acts as an irreversible inhibitor of USP1.[3] By covalently modifying the enzyme, it effectively blocks its deubiquitinating activity. This leads to the accumulation of ubiquitinated forms of USP1 substrates, thereby disrupting downstream signaling pathways that are dependent on USP1's enzymatic function.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting USP1 activity and its effects on cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (ID1 Degradation) | K562 | 0.0781 µM | [1][2] |
| IC50 (Cell Viability) | Sup-B15 | 0.349 µM | [4] |
| CCRF-SB | 0.504 µM | [4] | |
| KOPN-8 | 0.360 µM | [4] |
Table 1: In vitro efficacy of this compound in various cancer cell lines.
| Downstream Target | Effect of this compound Treatment | Reference |
| Ub-FANCD2 | Increased levels | [1] |
| Ub-PCNA | Increased levels | [1] |
| ID1 | Decreased protein levels (degradation) | [1][2] |
| p-AKT | Decreased protein levels | [5][6] |
Table 2: Effect of this compound on downstream signaling molecules.
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway
The following diagram illustrates the central role of USP1 in the DNA damage response pathway and the mechanism of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Core Research on SJB3-019A: A USP1 Inhibitor Targeting Cell Cycle Regulation in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SJB3-019A is a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and cell cycle progression.[1][2][3] USP1 has emerged as a promising therapeutic target in oncology due to its role in regulating the stability of key proteins involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the foundational research on this compound, with a specific focus on its mechanism of action and its impact on cell cycle regulation. The information presented herein is intended to equip researchers and drug development professionals with the core knowledge required to further investigate and potentially exploit the therapeutic utility of this compound.
Mechanism of Action: Targeting the USP1-ID1 Axis
The primary mechanism of action of this compound involves the inhibition of USP1's deubiquitinating activity.[1][2] A key substrate of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcriptional regulator that is essential for the proliferation and progression of numerous cancers, including leukemia.[4] Under normal physiological conditions, ID1 is polyubiquitinated and subsequently targeted for proteasomal degradation. USP1 counteracts this process by removing ubiquitin chains from ID1, thereby stabilizing the protein and promoting its oncogenic functions.[4]
This compound disrupts this equilibrium by inhibiting USP1, leading to an accumulation of polyubiquitinated ID1 and its subsequent degradation by the proteasome.[4][5] This targeted degradation of ID1 has been shown to be a critical event in the cytotoxic effects of this compound in cancer cells.[4][5] Furthermore, inhibition of USP1 by this compound has been observed to increase the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (Ub-FANCD2) and Proliferating Cell Nuclear Antigen (Ub-PCNA), indicating a broader impact on DNA damage response pathways.[1][3]
Impact on Cell Cycle Regulation
A significant consequence of this compound-mediated USP1 inhibition is the dysregulation of the cell cycle. Foundational studies have demonstrated that this compound can induce cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent. In B-cell acute lymphoblastic leukemia (B-ALL) cells, treatment with this compound leads to a G2/M phase arrest.[5][6] This is in contrast to studies in multiple myeloma cells, where a G1/G0 phase arrest was observed.[5] The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The induction of G2/M arrest by this compound in B-ALL cells suggests that the inhibition of USP1 and subsequent cellular responses may trigger this checkpoint, ultimately leading to apoptosis.
The USP1-ID1-AKT Signaling Pathway
Research in B-ALL has elucidated a key signaling pathway through which this compound exerts its anti-leukemic effects: the USP1-ID1-AKT pathway.[5][6][7] The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a common feature in many cancers.[6] Studies have shown that inhibition of USP1 by this compound leads to the downregulation of ID1, which in turn results in reduced phosphorylation of AKT (p-AKT), a key downstream effector of the PI3K/AKT pathway.[5][6] The inactivation of AKT signaling contributes significantly to the induction of apoptosis in B-ALL cells treated with this compound.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [1][3] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [5][7] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [5][7] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [5][7] |
Table 2: Effect of this compound on Cell Cycle Distribution in B-ALL Cell Lines
| Cell Line | Treatment (0.6 μM this compound) | G2/M Phase (%) | Reference |
| Sup-B15 | Control | 0.90 | [5][6] |
| This compound | 12.17 | [5][6] | |
| CCRF-SB | Control | 0.97 | [5][6] |
| This compound | 12.88 | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 and 48 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., USP1, ID1, p-AKT, AKT, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent AKT inactivation, resulting in apoptosis and cell cycle arrest.
Experimental Workflow Diagram
Caption: Workflow for investigating the effects of this compound on cancer cells.
References
- 1. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
SJB3-019A: A Novel Small Molecule Inhibitor of Ubiquitin-Specific Protease 1 (USP1) for Cancer Research
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the discovery and characterization of SJB3-019A, a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the deubiquitination pathway in oncology.
Introduction
Ubiquitination is a critical post-translational modification that governs the fate and function of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and apoptosis. Deubiquitinating enzymes (DUBs) reverse this process, and their dysregulation is frequently implicated in the pathogenesis of various cancers. Ubiquitin-Specific Protease 1 (USP1) has emerged as a key oncogenic DUB, promoting cancer cell survival and proliferation. This compound is a small molecule designed to specifically inhibit the enzymatic activity of USP1, leading to the degradation of its downstream substrates and subsequent anti-cancer effects.[1][2]
Mechanism of Action
This compound functions by directly inhibiting the deubiquitinating activity of USP1.[1] A primary downstream target of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcriptional regulator implicated in cell proliferation and survival.[2][3] By inhibiting USP1, this compound prevents the deubiquitination of ID1, leading to its proteasomal degradation.[3] The reduction in ID1 levels subsequently leads to the inactivation of the pro-survival PI3K/AKT signaling pathway, ultimately triggering apoptosis in cancer cells.[2][4]
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified across various leukemia cell lines. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.0781 | [1][3] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [2] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [2] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [2] |
Table 2: Effect of this compound on Apoptosis in B-ALL Cell Lines (24h treatment)
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| Sup-B15 | 0 | 7.06 | [2] |
| 0.2 | 28.29 | [2] | |
| CCRF-SB | 0 | 7.14 | [2] |
| 0.2 | 20.88 | [2] | |
| KOPN-8 | 0 | 5.82 | [2] |
| 0.2 | 27.99 | [2] |
Table 3: Effect of this compound on Cell Cycle in B-ALL Cell Lines (24h treatment)
| Cell Line | Concentration (µM) | % Cells in G2/M Phase | Reference |
| Sup-B15 | 0 | 0.90 | [2] |
| 0.6 | 12.17 | [2] | |
| CCRF-SB | 0 | 0.97 | [2] |
| 0.6 | 12.88 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cell Viability Assay (CCK-8)
This assay determines the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the wells. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the protein levels of USP1, ID1, total AKT, and phosphorylated AKT (p-AKT) following treatment with this compound.
Methodology:
-
Lysate Preparation: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against USP1, ID1, AKT, and p-AKT.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is employed to measure the mRNA expression levels of ID1 to determine if the effect of this compound is at the transcriptional or post-transcriptional level.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated cells using TRIzol reagent. The RNA is then reverse-transcribed into cDNA.
-
qPCR Reaction: The qPCR reaction is set up using SYBR Green master mix, cDNA template, and primers specific for ID1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of ID1 mRNA is calculated using the 2-ΔΔCt method.
Conclusion
This compound is a potent and specific small molecule inhibitor of USP1 that demonstrates significant anti-cancer activity, particularly in leukemia models. Its mechanism of action involves the targeted degradation of ID1 and subsequent inhibition of the PI3K/AKT survival pathway. The data presented in this guide highlight the potential of this compound as a valuable research tool for investigating the role of USP1 in cancer and as a lead compound for the development of novel anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Initial Studies on the Therapeutic Potential of SJB3-019A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJB3-019A is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and oncogenesis. This document provides a comprehensive overview of the initial preclinical in vitro studies investigating the therapeutic potential of this compound, with a primary focus on its activity in hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. The available data demonstrates that this compound effectively inhibits USP1, leading to the degradation of the oncogenic protein, Inhibitor of DNA Binding 1 (ID1), and subsequent downstream effects on the PI3K/AKT signaling pathway. These molecular events culminate in dose-dependent cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines. This whitepaper summarizes the key quantitative findings, details the experimental methodologies employed in these foundational studies, and presents visual representations of the underlying molecular pathways and experimental workflows. As of the latest available data, in vivo efficacy and pharmacokinetic studies for this compound have not been reported in the public domain.
Introduction
The ubiquitin-proteasome system plays a critical role in maintaining cellular homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, acting to remove ubiquitin from substrate proteins, thereby regulating their stability and function. Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising therapeutic target in oncology due to its role in critical cellular processes such as the Fanconi anemia DNA damage repair pathway and the stabilization of oncogenic proteins like ID1.[1] The overexpression of USP1 has been correlated with poor prognosis in various cancers, highlighting the therapeutic potential of its inhibition.[2]
This compound is a potent and selective inhibitor of USP1.[3][4][5] Initial investigations have focused on its potential as a therapeutic agent in cancers that are dependent on the USP1-ID1 axis for their proliferation and survival. This document serves as a technical guide to the foundational preclinical in vitro research on this compound.
Mechanism of Action
This compound exerts its therapeutic effect through the targeted inhibition of USP1. This action sets off a cascade of molecular events that ultimately lead to cancer cell death.
USP1-ID1-AKT Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the USP1-ID1-AKT signaling pathway.[6] USP1 is responsible for the deubiquitination and subsequent stabilization of the ID1 protein.[6] ID1, a member of the helix-loop-helix family of transcriptional regulators, is known to promote cell proliferation and inhibit differentiation.[6] In several hematological malignancies, the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation, is constitutively active.[6]
By inhibiting USP1, this compound leads to the ubiquitination and subsequent proteasomal degradation of ID1.[6] The reduction in ID1 levels results in the downregulation of phosphorylated AKT (p-AKT), a key activated component of the PI3K/AKT pathway, without affecting the total AKT levels.[6] This inactivation of the PI3K/AKT pathway is a critical step in the anti-cancer activity of this compound.[6]
In Vitro Efficacy
The anti-cancer effects of this compound have been evaluated in various hematological cancer cell lines. The primary endpoints of these studies were cytotoxicity (measured by IC50 values), induction of apoptosis, and effects on cell cycle progression.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several leukemia and multiple myeloma cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [3][4][5] |
| Sup-B15 | B-Cell Acute Lymphoblastic Leukemia | 0.349 | [2][6] |
| KOPN-8 | B-Cell Acute Lymphoblastic Leukemia | 0.360 | [2][6] |
| CCRF-SB | B-Cell Acute Lymphoblastic Leukemia | 0.504 | [2][6] |
Induction of Apoptosis
Treatment with this compound has been shown to induce apoptosis in a dose-dependent manner in B-ALL cell lines.
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| Sup-B15 | 0.2 | 28.29 | [2][6] |
| CCRF-SB | 0.2 | 20.88 | [6] |
| KOPN-8 | 0.2 | 27.99 | [6] |
Cell Cycle Analysis
This compound has been observed to induce cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent. In B-ALL cell lines, treatment with this compound resulted in G2/M phase arrest, whereas in multiple myeloma cells, a G1/G0 arrest was reported.[6]
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase | Reference |
| Sup-B15 | 0.6 | 12.17 | [6] |
| CCRF-SB | 0.6 | 12.88 | [6] |
Synergistic Effects
In multiple myeloma cells, this compound has demonstrated synergistic cytotoxicity when combined with other anti-cancer agents, including the proteasome inhibitor bortezomib, the HDAC inhibitor ACY-1215, and immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide.[1] This suggests potential for combination therapies to enhance efficacy and overcome drug resistance.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial in vitro studies of this compound.
Cell Viability Assay (CCK-8)
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric assay that measures the metabolic activity of viable cells.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of this compound for 24 or 48 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
-
Cell Treatment: Cells were treated with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
The effect of this compound on cell cycle distribution was determined by PI staining and flow cytometry.
-
Cell Treatment: Cells were treated with this compound for 24 hours.
-
Cell Fixation: Cells were harvested and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were treated with RNase A and stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
Western blotting was used to determine the protein expression levels of key components of the signaling pathway.
-
Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against USP1, ID1, p-AKT, AKT, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The initial in vitro studies on this compound provide a strong rationale for its further development as a potential therapeutic agent for hematological malignancies. The compound demonstrates potent and selective inhibition of USP1, leading to the degradation of the oncoprotein ID1, and subsequent induction of apoptosis and cell cycle arrest in cancer cells. The synergistic effects observed with other anti-cancer drugs further highlight its therapeutic potential.
A critical next step in the preclinical development of this compound is the evaluation of its in vivo efficacy in relevant animal models, such as patient-derived xenografts. Furthermore, comprehensive pharmacokinetic and toxicology studies are required to establish a safe and effective dosing regimen for potential clinical trials. The promising in vitro data presented in this whitepaper underscores the importance of these future investigations to fully elucidate the therapeutic potential of this compound.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SJB3-019A in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJB3-019A is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that has been implicated in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of oncogenic pathways. Inhibition of USP1 by this compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL). These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, cell cycle, and relevant signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the deubiquitinating activity of USP1. This leads to the degradation of downstream targets, notably the Inhibitor of DNA Binding 1 (ID1). The downregulation of ID1, in turn, suppresses the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. The inhibition of this pathway ultimately leads to apoptosis and cell cycle arrest in susceptible cancer cells.[1][2][3]
Data Presentation
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound was determined in various B-ALL cell lines using a CCK-8 assay.
| Cell Line | IC50 Value (µM) | Reference |
| Sup-B15 | 0.349 | [1][3] |
| KOPN-8 | 0.360 | [1][3] |
| CCRF-SB | 0.504 | [1][3] |
| K562 | 0.0781 | [4][5][6] |
Apoptosis Induction
Treatment with this compound for 24 hours induces a dose-dependent increase in apoptosis in B-ALL cell lines, as measured by flow cytometry.
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) | Reference |
| Sup-B15 | 0 | 7.06 ± 1.2 | [3] |
| 0.2 | 28.29 ± 2.5 | [3] | |
| 0.4 | Not Specified | ||
| 0.6 | Not Specified | ||
| CCRF-SB | 0 | Not Specified | |
| 0.2 | Not Specified | ||
| 0.4 | Not Specified | ||
| 0.6 | Not Specified | ||
| KOPN-8 | 0 | Not Specified | |
| 0.2 | Not Specified | ||
| 0.4 | Not Specified | ||
| 0.6 | Not Specified |
Cell Cycle Analysis
This compound treatment for 24 hours induces G2/M phase cell cycle arrest in B-ALL cells.
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) | Reference |
| Sup-B15 | 0 | 0.90 ± 0.1 | [1] |
| 0.6 | 12.17 ± 1.1 | [1] | |
| CCRF-SB | 0 | 0.97 ± 0.2 | [1] |
| 0.6 | 12.88 ± 1.3 | [1] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human B-ALL cell lines such as CCRF-SB, Sup-B15, and KOPN-8.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
96-well plates
-
CCRF-SB, Sup-B15, or KOPN-8 cells
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10^3 to 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO-containing medium) as a control.
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
6-well plates
-
B-ALL cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and treat with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.[1][3]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Materials:
-
6-well plates
-
B-ALL cells
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and treat with the desired concentration of this compound (e.g., 0.6 µM) for 24 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in the USP1/ID1/AKT pathway.
-
Materials:
-
B-ALL cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-USP1, anti-ID1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is typically used as a loading control.[1]
-
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in ID1 mRNA expression.
-
Materials:
-
B-ALL cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qPCR primers for ID1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for ID1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Caption: this compound inhibits USP1, leading to ID1 degradation and suppression of the PI3K/AKT pathway, ultimately inducing apoptosis.
Caption: Workflow for determining cell viability upon this compound treatment using the CCK-8 assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining and flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of SJB3-019A Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of the USP1 inhibitor, SJB3-019A, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of this compound in various experimental settings.
Compound Information
This compound is a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] By inhibiting USP1, this compound promotes the degradation of Inhibitor of DNA Binding 1 (ID1), a key protein involved in cell proliferation and differentiation.[2][4] This mechanism makes this compound a valuable tool for research in cancer biology and DNA damage repair pathways.[4]
| Property | Value | Source |
| Molecular Weight | 276.25 g/mol | [1][4][5][6] |
| Molecular Formula | C16H8N2O3 | [1][4][5][6] |
| CAS Number | 2070015-29-9 | [1][2][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥95% to 99.88% (varies by supplier) | [3][6][] |
| Solubility in DMSO | ≥10.85 mg/mL (with gentle warming) | [4][5] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Ethanol | Insoluble | [4] |
Mechanism of Action: USP1 Inhibition
This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP1. This leads to an increase in the ubiquitination and subsequent proteasomal degradation of its substrates, most notably ID1. The downregulation of ID1 can, in turn, affect downstream signaling pathways, such as the PI3K/AKT pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments. Calculations can be adjusted for different desired concentrations.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L * 276.25 g/mol * 0.001 L * 1000 mg/g = 2.7625 mg
Procedure:
-
Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 2.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[2][4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
| Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |
| 1 mM | 0.276 mg | 1.38 mg | 2.76 mg |
| 5 mM | 1.38 mg | 6.91 mg | 13.81 mg |
| 10 mM | 2.76 mg | 13.81 mg | 27.62 mg |
| 20 mM | 5.53 mg | 27.63 mg | 55.25 mg |
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in the appropriate aqueous buffer or cell culture medium to the final desired working concentration.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: To prevent the compound from precipitating out of the aqueous solution, it is recommended to make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous medium.
Figure 2: Experimental workflow for this compound stock solution preparation.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient mixing or low temperature. Contaminated DMSO (absorbed water). | Vortex for a longer period. Use gentle warming (37°C) or sonication. Use fresh, anhydrous DMSO. |
| Precipitation in aqueous medium | Compound is not soluble at the desired concentration in the aqueous buffer. | Perform serial dilutions in DMSO before adding to the aqueous medium. Decrease the final working concentration. |
| Loss of compound activity | Improper storage; repeated freeze-thaw cycles. | Aliquot the stock solution into single-use tubes. Ensure storage at the recommended temperature. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. aobious.com [aobious.com]
- 4. apexbt.com [apexbt.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 8. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Measuring Cell Viability in Response to SJB3-019A Using a CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJB3-019A is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes such as DNA damage repair and cell cycle progression.[3][4] Inhibition of USP1 by this compound has been shown to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, making it a compound of interest in cancer research and drug development.[3][5] The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric method for determining the number of viable cells in a sample.[6][7] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[7] The amount of formazan generated is directly proportional to the number of viable cells.[6] This application note provides a detailed protocol for using the CCK-8 assay to evaluate the cytotoxic effects of this compound on cultured cells.
Mechanism of Action of this compound
This compound functions by inhibiting the deubiquitinating activity of USP1.[4] One of the key substrates of USP1 is the Inhibitor of DNA Binding 1 (ID1).[1][3] By inhibiting USP1, this compound promotes the degradation of ID1.[8] Downregulation of ID1, in turn, has been shown to inactivate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3][9] This ultimately leads to the induction of apoptosis in susceptible cells.[3][9]
Signaling Pathway of this compound Action
Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent p-AKT inactivation, ultimately inducing apoptosis.
Experimental Protocol: CCK-8 Assay for this compound Cytotoxicity
This protocol outlines the steps to determine the dose- and time-dependent effects of this compound on cell viability.
Materials:
-
Target cells (e.g., B-cell acute lymphoblastic leukemia cells)[3]
-
Complete cell culture medium
-
This compound (stored at -20°C or -80°C)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound[2]
-
Cell Counting Kit-8 (CCK-8)[6]
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm[10]
-
Sterile PBS
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the CCK-8 assay.
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10³ cells per well).[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To prevent evaporation effects, fill the outer wells with sterile PBS.[7]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[11]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[2]
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a literature search for appropriate concentration ranges for your cell type. For example, concentrations ranging from 0.2 µM to 0.6 µM have been used for B-ALL cells.[3][5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells containing cells treated with medium and the highest concentration of DMSO used in the dilutions (vehicle control).[7]
-
Also include blank wells containing only medium to measure background absorbance.[7]
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[3]
-
-
CCK-8 Assay:
-
Data Acquisition:
Data Analysis and Presentation
The cell viability can be calculated using the following formula:
Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100
Where:
-
As is the absorbance of the sample well (cells + medium + CCK-8 + this compound)
-
Ab is the absorbance of the blank well (medium + CCK-8)
-
Ac is the absorbance of the control well (cells + medium + CCK-8 + vehicle)
The results should be presented in a clear and organized manner. A table summarizing the percentage of cell viability at different concentrations of this compound and at different time points is recommended for easy comparison.
Table 1: Example of Data Presentation for this compound Cytotoxicity
| This compound Conc. (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 85.2 ± 3.8 | 70.1 ± 4.2 |
| 0.2 | 65.7 ± 4.1 | 45.3 ± 3.9 |
| 0.4 | 42.1 ± 3.5 | 25.8 ± 3.1 |
| 0.6 | 28.9 ± 2.9 | 15.4 ± 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
From this data, an IC50 value (the concentration of a drug that inhibits a biological process by 50%) can be calculated using appropriate software such as GraphPad Prism. For instance, in Sup-B15 cells, the IC50 of this compound was reported to be 0.349 µM.[5]
Troubleshooting and Considerations
-
Cell Density: The initial cell seeding density is critical. Too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and cell death unrelated to the drug treatment.[7]
-
Incubation Time with CCK-8: The incubation time with the CCK-8 reagent should be optimized for each cell line to ensure the absorbance values are within the linear range of the microplate reader.
-
DMSO Concentration: The final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Bubbles: Bubbles in the wells can interfere with the absorbance reading and should be avoided.
-
Replicates: It is recommended to perform each treatment in at least triplicate to ensure the reliability of the results.[7]
By following this detailed protocol, researchers can effectively utilize the CCK-8 assay to quantify the impact of the USP1 inhibitor this compound on cell viability, providing valuable data for cancer research and therapeutic development.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodology for Assessing Apoptosis with SJB3-019A using Flow Cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SJB3-019A is a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes such as DNA repair and cell cycle progression.[3] Inhibition of USP1 by this compound has been shown to suppress cell survival and induce apoptosis in various cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL).[4][5] The mechanism of action involves the degradation of Inhibitor of DNA binding 1 (ID1), which in turn affects the PI3K/AKT signaling pathway.[4]
This document provides a detailed methodology for assessing apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for the rapid, sensitive, and quantitative analysis of apoptosis.[6] The Annexin V assay is a widely used method for detecting early-stage apoptosis.[6][7] In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells.[10] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[10]
Mechanism of this compound-Induced Apoptosis
This compound inhibits USP1, leading to the degradation of ID1. This subsequently impacts the PI3K/AKT signaling pathway, a key regulator of cell survival, ultimately promoting apoptosis.[4]
Caption: this compound Signaling Pathway Leading to Apoptosis.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells (e.g., B-ALL cell lines like CCRF-SB, Sup-B15) in a suitable culture flask or plate at a density that will allow for logarithmic growth during the treatment period.[7][11] For example, seed 1 x 10^6 cells in a T25 flask.[11]
-
Cell Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[2]
-
The final concentration of this compound will need to be determined empirically for your cell line. Based on published data, a starting range of 0.2 µM to 0.6 µM can be used for B-ALL cells.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Include the following controls:
-
Untreated Control: Cells cultured in media alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Incubate the cells with this compound for a predetermined time. A common incubation time for apoptosis induction is 24 to 48 hours.[5][11]
-
-
Cell Harvesting:
-
Suspension Cells: Gently transfer the cells to a centrifuge tube.
-
Adherent Cells: Collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle method such as trypsinization.[11] Combine the cells from the medium and the detached cells.
-
Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[7][11]
-
Discard the supernatant.
-
II. Annexin V and Propidium Iodide Staining
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[7][11] After each wash, centrifuge at 670 x g for 5 minutes and discard the supernatant.[7][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining:
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) to the cell suspension.[12]
-
Gently vortex the tube and incubate for 10-15 minutes at room temperature in the dark.[12]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Analysis: Analyze the cells by flow cytometry immediately, preferably within one hour.[13]
III. Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., blue laser for FITC and PI).
-
Use compensation controls to correct for spectral overlap between the fluorochromes:
-
Unstained cells
-
Cells stained only with Annexin V-fluorochrome
-
Cells stained only with PI
-
-
-
Gating Strategy:
-
Gate on the cell population of interest in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
-
Data Interpretation:
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison between different treatment conditions.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | 0 µM | ||||
| Vehicle Control | 0 µM | ||||
| This compound | 0.2 µM | ||||
| This compound | 0.4 µM | ||||
| This compound | 0.6 µM | ||||
| Positive Control | Varies |
Experimental Workflow
Caption: Experimental Workflow for Apoptosis Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following SJB3-019A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), on protein expression using Western blot analysis. The protocols outlined below are designed to facilitate the reproducible assessment of key protein targets modulated by this compound treatment, particularly within the context of cancer cell biology.
Introduction
This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and cell cycle progression.[1][2] Inhibition of USP1 by this compound has been shown to promote the degradation of downstream targets, such as the Inhibitor of DNA binding 1 (ID1), a protein associated with the PI3K/AKT signaling pathway.[3][4] This ultimately leads to cell growth suppression and apoptosis in cancer cells, making this compound a compound of interest in oncological research.[3][5] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in the expression levels of USP1 and its downstream effector proteins.
Key Protein Targets for Western Blot Analysis
Based on the known mechanism of action of this compound, the following proteins are critical to examine by Western blot:
-
USP1: To confirm target engagement, a decrease in USP1 protein levels is expected following this compound treatment.[3][6]
-
ID1: As a direct substrate of USP1, ID1 levels are expected to decrease due to proteasomal degradation upon USP1 inhibition.[1][3][7]
-
p-AKT (phosphorylated AKT): As a key component of the downstream signaling pathway, the level of phosphorylated AKT is anticipated to decrease, indicating pathway inhibition.[3][4]
-
Total AKT: To ensure that the observed decrease in p-AKT is due to a reduction in phosphorylation and not a decrease in the total amount of AKT protein.[3]
-
β-actin (or other housekeeping proteins like GAPDH or Tubulin): To serve as a loading control, ensuring equal protein loading across all lanes for accurate quantification.[6]
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on target protein expression based on published findings. Researchers should aim to generate similar quantitative data in their specific cell models.
| Treatment Group | USP1 Expression (relative to control) | ID1 Expression (relative to control) | p-AKT Expression (relative to control) | Total AKT Expression (relative to control) |
| Control (0 µM this compound) | 1.00 | 1.00 | 1.00 | 1.00 |
| Low Dose this compound (e.g., 0.2 µM) | Decreased | Decreased | Decreased | No significant change |
| Medium Dose this compound (e.g., 0.4 µM) | Further Decreased | Further Decreased | Further Decreased | No significant change |
| High Dose this compound (e.g., 0.6 µM) | Substantially Decreased | Substantially Decreased | Substantially Decreased | No significant change |
Note: The exact concentrations and fold changes will be cell-line dependent and should be determined empirically.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cells of interest (e.g., B-cell acute lymphoblastic leukemia cells like CCRF-SB or Sup-B15) in appropriate cell culture flasks or plates.[3] Allow the cells to adhere and reach a confluency of 60-70% before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.2, 0.4, 0.6 µM).[3]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3]
II. Protein Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1X SDS sample buffer (lysis buffer) to each well or plate to lyse the cells.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear the DNA, which will reduce the viscosity of the sample.[8]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.[8]
-
Centrifugation: Centrifuge the samples at high speed for 5 minutes to pellet any insoluble debris.[8]
-
Collect the supernatant containing the protein extract.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford assay, to ensure equal loading for the Western blot.[9]
III. Western Blot Analysis
This protocol is a general guideline and may require optimization based on the specific antibodies and detection system used.[10]
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE).[8][9]
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8] This step is crucial to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-USP1, anti-ID1, anti-p-AKT, anti-AKT, anti-β-actin) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., Enhanced Chemiluminescence - ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.
-
Calculate the relative protein expression levels for each treatment group compared to the control group.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent apoptosis.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of protein expression after drug treatment.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application of SJB3-019A in B-cell Acute Lymphoblastic Leukemia (B-ALL) Studies
Application Notes
Introduction
B-cell acute lymphoblastic leukemia (B-ALL) is a common malignancy in children and young adults, characterized by the abnormal proliferation of B-cell progenitors.[1] While treatment has advanced, relapse remains a significant challenge, necessitating the exploration of novel therapeutic strategies.[1] Recent research has identified the deubiquitylating enzyme ubiquitin-specific protease 1 (USP1) as a potential therapeutic target in B-ALL. USP1 is overexpressed in B-ALL patient-derived bone marrow cells and plays a crucial role in regulating cell proliferation and apoptosis.[1][2]
SJB3-019A is a specific inhibitor of USP1.[1] Studies have demonstrated that the pharmacological inhibition of USP1 by this compound significantly suppresses cell proliferation and induces apoptosis in B-ALL cell lines.[1][2] The mechanism of action involves the downregulation of Inhibitor of Differentiation 1 (ID1) and phosphorylated AKT (p-AKT), key components of a signaling pathway that promotes cancer cell survival.[1][2] These findings suggest that USP1 inhibitors like this compound hold promise as a potential therapeutic approach for B-ALL.[1][2]
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the deubiquitinating activity of USP1. This leads to the proteasomal degradation of its downstream target, ID1.[1] The reduction in ID1 protein levels subsequently leads to a decrease in the phosphorylation of AKT, a central protein in the PI3K/AKT signaling pathway that is critical for cell survival and proliferation. The inhibition of this pathway ultimately triggers apoptosis in B-ALL cells.[1][2]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in B-ALL Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (at 0.2 µM) | Control Apoptosis Rate (at 0 µM) |
| Sup-B15 | 0.349 | 28.29% | 7.06% |
| KOPN-8 | 0.360 | 27.99% | 5.82% |
| CCRF-SB | 0.504 | 20.88% | 7.14% |
Data extracted from a study by He et al., 2021.[1]
Visualizations
Caption: Signaling pathway of this compound in B-ALL cells.
Caption: General experimental workflow for studying this compound in B-ALL.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on B-ALL cells.
-
Materials:
-
B-ALL cell lines (e.g., CCRF-SB, Sup-B15, KOPN-8)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Culture B-ALL cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range to cover the expected IC50 values (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM). Use DMSO as the vehicle control.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 24 and 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
-
Materials:
-
Treated and control B-ALL cells from the viability experiment
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Protein Expression Analysis (Western Blot)
This protocol is for assessing the protein levels of USP1, ID1, and p-AKT in B-ALL cells after this compound treatment.
-
Materials:
-
Treated and control B-ALL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP1, ID1, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
References
Determining the IC50 Value of SJB3-019A in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of SJB3-019A, a potent ubiquitin-specific protease 1 (USP1) inhibitor, in various cancer cell lines. The provided methodologies and data are intended to guide researchers in assessing the cytotoxic effects of this compound and to offer insights into its mechanism of action.
Introduction
This compound is a small molecule inhibitor of USP1, a deubiquitinating enzyme implicated in DNA repair and cancer progression. By inhibiting USP1, this compound promotes the degradation of the inhibitor of DNA binding 1 (ID1), a protein associated with cell proliferation and survival in various malignancies. This ultimately leads to the suppression of the PI3K/AKT signaling pathway, inducing apoptosis in cancer cells.[1][2] The determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency across different cancer types.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in a panel of cancer cell lines. This data highlights the differential sensitivity of various cancer types to USP1 inhibition by this compound.
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | K562 | 0.0781 |
| B-cell Acute Lymphoblastic Leukemia | CCRF-SB | 0.504 |
| B-cell Acute Lymphoblastic Leukemia | Sup-B15 | 0.349 |
| B-cell Acute Lymphoblastic Leukemia | KOPN-8 | 0.360 |
| Non-Small Cell Lung Cancer | A549 | 0.662 |
| Non-Small Cell Lung Cancer | EBC-1 | 0.122 |
| Non-Small Cell Lung Cancer | NCI-H1703 | Not specified |
| Non-Small Cell Lung Cancer | NCI-H1975 | Not specified |
| Non-Small Cell Lung Cancer | NCI-H23 | Not specified |
| Breast Cancer | MDA-MB-436 | 0 - 0.05* |
*Note: The IC50 value for MDA-MB-436 was reported for a novel USP1 inhibitor, and it is included for comparative purposes as specific data for this compound in this cell line was not available.[3][4]
Experimental Protocols
Two common and reliable methods for determining the IC50 value of this compound are the MTT and CCK-8 colorimetric assays. These assays measure cell viability and proliferation. The IC50 values for the B-cell acute lymphoblastic leukemia cell lines listed above were determined using the CCK-8 assay.
Protocol 1: IC50 Determination using CCK-8 Assay
This protocol is suitable for both adherent and suspension cells and is known for its simplicity and low toxicity.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, directly seed 100 µL of cell suspension (typically 20,000-50,000 cells/well) into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock. A suggested starting concentration range is 0.01 µM to 10 µM, with 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time should be optimized for each cell line.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the WST-8 reagent into a colored formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: IC50 Determination using MTT Assay
This is a classic and widely used method for assessing cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in Protocol 1.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as described in Protocol 1.
-
-
Incubation:
-
Follow the same procedure as described in Protocol 1.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its cytotoxic effects.
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insilico Medicine reports development of USP1 inhibitors for cancer | BioWorld [bioworld.com]
- 4. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring ID1 Protein Degradation by SJB3-019A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inhibitor of DNA binding 1 (ID1) is a helix-loop-helix (HLH) transcription factor that plays a critical role in cell proliferation, differentiation, and tumorigenesis. Overexpression of ID1 is associated with numerous cancers, making it a compelling therapeutic target. The stability and function of the ID1 protein are regulated by post-translational modifications, particularly ubiquitination, which flags it for degradation by the proteasome.[1][2][3]
The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 1 (USP1) counteracts this process by removing polyubiquitin (B1169507) chains from ID1, thereby rescuing it from degradation and maintaining its high expression levels in cancer cells.[3] SJB3-019A is a potent, small-molecule inhibitor of USP1.[4][5] By inhibiting USP1's deubiquitinating activity, this compound promotes the ubiquitination and subsequent proteasomal degradation of ID1, leading to reduced cancer cell viability and apoptosis.[6] This mechanism has been observed in various leukemic cell lines.[3][6]
These application notes provide detailed protocols for quantifying the degradation of ID1 protein induced by this compound. The described techniques include Western Blotting to measure steady-state protein levels, Cycloheximide (B1669411) Chase Assays to determine protein half-life, and Ubiquitination Assays to directly observe the post-translational modification leading to degradation.
Signaling Pathway: USP1-Mediated ID1 Regulation
This compound targets the USP1-ID1 signaling axis. In cancer cells, USP1 removes ubiquitin tags from the ID1 protein, stabilizing it. This allows ID1 to inhibit differentiation and promote cell survival, partly through the activation of pathways like PI3K/AKT.[6] this compound blocks USP1, which leads to an accumulation of polyubiquitinated ID1. This modified ID1 is then recognized and degraded by the 26S proteasome. The resulting decrease in ID1 levels suppresses downstream pro-survival signaling.[6][7]
Data Presentation
The following tables summarize expected quantitative results from the described experimental protocols when studying the effect of this compound on ID1 protein degradation.
Table 1: Dose-Dependent Effect of this compound on Steady-State ID1 Protein Levels Data obtained via Western Blot analysis after 24-hour treatment.
| Cell Line | This compound Concentration (µM) | Relative ID1 Protein Level (%) (Mean ± SD) |
| K562 | 0 (Vehicle) | 100 ± 5.2 |
| K562 | 0.05 | 65 ± 4.8 |
| K562 | 0.10 | 32 ± 3.5 |
| K562 | 0.50 | 11 ± 2.1 |
| Sup-B15 | 0 (Vehicle) | 100 ± 6.1 |
| Sup-B15 | 0.30 | 58 ± 5.3 |
| Sup-B15 | 0.60 | 25 ± 4.0 |
Note: The IC50 for this compound in promoting cytotoxicity and ID1 degradation in K562 cells is approximately 0.0781 µM.[1][4][5]
Table 2: ID1 Protein Half-Life Determination using Cycloheximide Chase Assay Data reflects the time required for ID1 protein levels to decrease by 50% after inhibiting new protein synthesis.
| Cell Line | Treatment | ID1 Protein Half-Life (hours) (Mean ± SD) |
| U2OS | Vehicle (DMSO) | 1.2 ± 0.2 |
| U2OS | This compound (0.5 µM) | 0.6 ± 0.1 |
| K562 | Vehicle (DMSO) | 1.0 ± 0.15 |
| K562 | This compound (0.1 µM) | 0.4 ± 0.1 |
Note: ID1 is known to be a short-lived protein, with a half-life of approximately 60 minutes in some cell lines.[2]
Experimental Protocols
Protocol 1: Western Blotting for ID1 Protein Levels
This protocol is used to determine the steady-state levels of ID1 protein in cells following treatment with this compound.
A. Materials and Reagents
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
Primary Antibodies: Anti-ID1, Anti-β-actin (or other loading control)
-
HRP-conjugated Secondary Antibody
-
PVDF or Nitrocellulose Membranes
-
Enhanced Chemiluminescence (ECL) Substrate
-
This compound and vehicle control (e.g., DMSO)
B. Procedure
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
SDS-PAGE: Load 10-50 µg of protein per lane onto a polyacrylamide gel (e.g., 12.5% gel for ID1).[9] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary anti-ID1 antibody overnight at 4°C with gentle agitation. Wash the membrane 3 times with TBST.
-
Secondary Antibody & Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again 3 times with TBST.
-
Signal Visualization: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., β-actin). Quantify band intensities using image analysis software (e.g., ImageJ). Normalize ID1 band intensity to the loading control.
Protocol 2: Cycloheximide (CHX) Chase Assay for ID1 Half-Life
This assay measures the rate of protein degradation by inhibiting new protein synthesis with cycloheximide and monitoring the disappearance of existing protein over time.
A. Materials and Reagents
-
Reagents from Protocol 1
-
Cycloheximide (CHX) stock solution (e.g., 20-50 mg/mL in DMSO)[11]
B. Procedure
-
Cell Seeding: Seed an equal number of cells into multiple plates, one for each time point per condition.
-
Pre-treatment: Allow cells to adhere and grow. Pre-treat one set of plates with this compound and the other with vehicle for a period sufficient to induce the effect but shorter than the protein's half-life (e.g., 4-6 hours).
-
Inhibit Protein Synthesis: Add CHX to all plates to a final concentration of 50-300 µg/mL.[12] The optimal concentration should be determined empirically for each cell line.[12]
-
Time Course Collection: Immediately after adding CHX, harvest the first plate (t=0). Continue to harvest the remaining plates at subsequent time points (e.g., 0.5, 1, 2, 4, 8 hours).[12][13]
-
Lysis and Analysis: Lyse the cells at each time point and prepare samples as described in Protocol 1.
-
Western Blot: Perform Western blotting for ID1 and a stable loading control.
-
Data Analysis: Quantify the ID1 band intensity for each time point and normalize it to the intensity at t=0 for each condition. Plot the percentage of remaining ID1 protein versus time on a semi-logarithmic graph to calculate the half-life (t½).
Protocol 3: In Vivo Ubiquitination Assay
This assay directly assesses the ubiquitination status of ID1 by immunoprecipitating ID1 and then detecting conjugated ubiquitin via Western blot. An increase in the ubiquitin signal indicates that this compound promotes ID1 ubiquitination.
A. Materials and Reagents
-
Reagents from Protocol 1
-
Immunoprecipitation (IP) Lysis Buffer
-
Deubiquitinase (DUB) inhibitors (e.g., N-Ethylmaleimide, NEM)
-
Proteasome inhibitor (e.g., MG-132)
-
Anti-ID1 antibody (IP-grade)
-
Anti-Ubiquitin antibody
-
Normal IgG (Isotype control)
-
Protein A/G Agarose or Magnetic Beads
B. Procedure
-
Cell Treatment: Treat cells with this compound or vehicle. To allow ubiquitinated proteins to accumulate, also treat cells with a proteasome inhibitor like MG-132 for 4-6 hours before harvesting. The use of MG-132 can rescue ID1 protein levels, confirming proteasomal degradation.[6]
-
Cell Lysis: Lyse cells in IP buffer containing protease and DUB inhibitors.
-
Immunoprecipitation:
-
Normalize the protein amount for each sample (e.g., 0.5-1.0 mg total protein).
-
Incubate the lysate with an anti-ID1 antibody (or an isotype control IgG) for 2 hours to overnight at 4°C with gentle rotation.[14]
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C to capture the immune complexes.[15]
-
-
Washes: Pellet the beads by centrifugation and wash them at least 3-4 times with cold IP lysis buffer to remove non-specifically bound proteins.[14]
-
Elution: Resuspend the final bead pellet in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.[14]
-
Western Blot: Centrifuge to pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small amount of the initial cell lysate ("input") to verify the presence of ID1.
-
Detection: Transfer proteins to a membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on ID1. A high-molecular-weight smear above the ID1 band indicates ubiquitination. The membrane can be stripped and re-probed with an anti-ID1 antibody to confirm successful immunoprecipitation.
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-Proteasome-mediated degradation of Id1 is modulated by MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Immunoprecipitation Procedure [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting SJB3-019A solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJB3-019A, focusing on common solubility issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] Its mechanism of action involves the inhibition of USP1's deubiquitinating activity, which leads to the degradation of downstream targets such as the Inhibitor of DNA Binding 1 (ID1).[1][2] This activity has been shown to induce apoptosis in cancer cells, particularly in B-cell acute lymphoblastic leukemia (B-ALL), by modulating the ID1/AKT signaling pathway.[4][5]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3][6] One supplier suggests a solubility of up to 1 mg/mL in DMSO, recommending sonication to aid dissolution.[3] Information regarding its direct solubility in aqueous media is limited, suggesting it is a hydrophobic molecule with poor water solubility.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: Based on available data, the recommended method for preparing a stock solution is to dissolve this compound powder in anhydrous DMSO. A concentration of 1 mg/mL is a common starting point. To ensure complete dissolution, sonication of the solution is advised.[3]
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental medium. What is causing this?
A4: This is a common issue when working with hydrophobic compounds dissolved in a non-aqueous solvent like DMSO. The precipitation is likely due to the low solubility of this compound in the aqueous buffer or cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous environment cannot maintain the compound in solution, causing it to precipitate out.
Troubleshooting Guide: Solubility Issues in Aqueous Media
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This is the most common solubility issue encountered. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Corrective Actions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Final concentration is too high | Decrease the final working concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration. Start with a concentration well below the suspected solubility limit and titrate upwards. |
| High percentage of DMSO | Ensure the final concentration of DMSO in the aqueous medium is kept to a minimum, ideally below 0.5% (v/v). | Protocol: 1. Prepare a higher concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). 2. Use a smaller volume of this stock solution for dilution into your aqueous medium to achieve the desired final concentration of this compound while keeping the DMSO percentage low. For example, to make a 10 µM final solution in 10 mL, use 3.62 µL of a 10 mg/mL (36.2 mM) stock. |
| Improper mixing technique | Add the DMSO stock solution dropwise to the vortexing aqueous buffer. | Protocol: 1. Place the required volume of aqueous buffer in a sterile tube. 2. While vigorously vortexing the tube, slowly add the calculated volume of the this compound DMSO stock solution drop by drop. 3. Continue vortexing for an additional 30-60 seconds to ensure rapid and complete dispersion. |
| Compound aggregation | Briefly sonicate the final working solution. | Protocol: After diluting the DMSO stock into the aqueous medium, place the tube containing the final working solution in a bath sonicator for 2-5 minutes. This can help to break up small, sub-visible aggregates. |
Issue 2: The final working solution is cloudy or hazy.
Even without visible precipitation, cloudiness indicates that the compound is not fully dissolved and may be forming a fine suspension.
Quantitative Data Summary: General Solubility Enhancement Strategies
The following table summarizes common techniques to improve the solubility of poorly water-soluble compounds. These can be adapted for this compound.
| Technique | Principle | Typical Excipients/Methods | Considerations for this compound |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent.[7][8] | Ethanol, Propylene glycol, PEG 300/400 | The final concentration of the co-solvent should be tested for cellular toxicity. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase solubility.[7][8] | Buffers (e.g., phosphate, citrate) | The effect of pH on the stability and activity of this compound would need to be determined empirically. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drugs.[9] | Tween® 80, Pluronic® F-68, Cremophor® EL | The concentration of the surfactant must be carefully optimized to avoid cell toxicity. |
| Complexation | Encapsulating the drug molecule within a larger molecule.[9] | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | This can be an effective method but may alter the effective concentration of the free drug. |
Signaling Pathway
This compound is an inhibitor of USP1, which has been shown to play a role in the ID1/AKT signaling pathway in B-cell acute lymphoblastic leukemia.
Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent downregulation of the pro-survival AKT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aobious.com [aobious.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SJB3-019A Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of SJB3-019A, a potent and novel USP1 inhibitor, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a crucial role in cellular processes like DNA repair and cell cycle progression. By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation. A key downstream effect of USP1 inhibition by this compound is the degradation of the Inhibitor of DNA Binding 1 (ID1) protein. This subsequently impacts the PI3K/AKT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on published data, a sensible starting concentration range for this compound is between 0.1 µM and 1.0 µM.[1] The half-maximal inhibitory concentration (IC50) varies depending on the cell line, so it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 1 mg/mL or 10 mM).[2][3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated cytotoxic effects in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL) cell lines such as CCRF-SB, Sup-B15, and KOPN-8, as well as in the K562 leukemia cell line.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The chosen concentration range may be below the effective dose for your specific cell line. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Insensitive cell line: Your cell line may not be sensitive to USP1 inhibition. | 1. Test a wider and higher concentration range. Perform a dose-response curve starting from a low concentration (e.g., 0.01 µM) up to a higher concentration (e.g., 10 µM). 2. Prepare fresh dilutions from a new stock aliquot. Ensure proper storage of the stock solution at -20°C or -80°C. 3. Confirm USP1 expression in your cell line. You can perform a western blot to check for USP1 protein levels. |
| High levels of cell death, even at low concentrations. | 1. High sensitivity of the cell line: Your cells may be particularly sensitive to this compound. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 3. Off-target effects: At higher concentrations, the inhibitor might affect other cellular targets. | 1. Use a lower concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). 3. Use the lowest effective concentration that gives the desired biological effect. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect the outcome. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Variability in compound activity: Repeated freeze-thaw cycles of the stock solution can reduce its potency. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. Aliquot the stock solution and use a fresh aliquot for each experiment. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [2][5] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [1][6] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [1][6] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [1][6] |
| A549 | Non-small Cell Lung Cancer | 0.662 |
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent apoptosis.
Caption: Workflow for optimizing this compound concentration and functional analysis.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. toolsbiotech.com [toolsbiotech.com]
how to avoid SJB3-019A precipitation during experiments
Welcome to the technical support center for SJB3-019A. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common issues during experimentation, with a specific focus on preventing the precipitation of this compound.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound precipitated after I diluted my DMSO stock solution in aqueous media. How can I prevent this?
A1: This is a common issue as this compound is insoluble in water.[1] When a concentrated DMSO stock is added to an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the compound to crash out of solution.
Recommended Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as high as is permissible for your experimental system (typically ≤0.5%), but ideally as low as possible to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
-
Working Stock Concentration: Prepare a working stock at a lower concentration in DMSO before the final dilution into your aqueous medium.
-
Temperature: Perform dilutions at room temperature or 37°C, as solubility can decrease at lower temperatures.
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, preventing localized high concentrations that can initiate precipitation.
Q2: I observed precipitation in my this compound stock solution upon storage. What is the correct way to store it?
A2: Precipitation during storage can occur due to improper storage conditions or repeated freeze-thaw cycles.
Storage Recommendations:
-
Stock Solution Storage: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Storage Temperature: Store DMSO stock solutions at -20°C for up to a year or -80°C for up to two years for long-term stability.[2][3]
-
Re-dissolving: If you observe precipitation in your stock upon thawing, gently warm the vial to 37°C and sonicate until the compound is fully dissolved before use.[2][3]
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of 1 mg/mL (3.62 mM) or higher.[3][4] Gentle warming and sonication are advised to aid dissolution.[2][3] It is insoluble in water and ethanol.[1]
Q4: What are the key chemical properties of this compound?
A4: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₈N₂O₃[1][5] |
| Molecular Weight | 276.25 g/mol [1][5] |
| CAS Number | 2070015-29-9[1][5] |
Q5: Can I prepare a stock solution of this compound in anything other than DMSO?
A5: Based on available data, DMSO is the only recommended solvent for creating a stock solution due to the compound's poor solubility in other common laboratory solvents like water and ethanol.[1] For in vivo studies, a formulation in 10% DMSO and 90% corn oil has been described.[6]
Experimental Protocols & Signaling Pathways
Experimental Workflow for Cell-Based Assays
The following workflow is a general guideline for using this compound in cell-based experiments to minimize precipitation.
Caption: A generalized workflow for preparing and using this compound in cell-based assays to prevent precipitation.
This compound Signaling Pathway
This compound is a potent inhibitor of Ubiquitin-specific Protease 1 (USP1).[2][3] USP1 deubiquitinates and stabilizes the Inhibitor of DNA Binding 1 (ID1). By inhibiting USP1, this compound leads to the degradation of ID1, which in turn can suppress the PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[7][8]
Caption: The signaling pathway of this compound, illustrating its inhibition of USP1 and downstream effects on ID1 and AKT.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. raybiotech.com [raybiotech.com]
- 5. aobious.com [aobious.com]
- 6. This compound (SJB-019) | USP1 (Ubiquitin-specific protease 1) inhibitor | 2070015-29-9 | this compound | Deubiquitinase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Inconsistent Results in SJB3-019A Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in SJB3-019A cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact cell viability?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes such as DNA damage repair and cell cycle progression.[1] By inhibiting USP1, this compound triggers the degradation of Inhibitor of DNA Binding 1 (ID1), which in turn downregulates the pro-survival PI3K/AKT signaling pathway.[1][4] This cascade of events ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby reducing the viability of cancer cells.[1]
Q2: Which cell viability assays are commonly used for this compound, and what are their principles?
Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability. These include:
-
MTT/MTS Assays: These assays measure the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells, and the assay generates a luminescent signal.[6]
Q3: How might the mechanism of action of this compound specifically lead to inconsistent results in viability assays?
This compound's mechanism can introduce variability in several ways:
-
Effects on Cell Metabolism: this compound's inhibition of the PI3K/AKT pathway can alter cellular metabolism. Since assays like MTT rely on metabolic activity as a proxy for viability, any changes in metabolism that are independent of cell death can lead to misleading results.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, which can vary between cell lines (e.g., G2/M arrest in B-ALL cells).[1][4] Cells arrested in different phases of the cell cycle can have different metabolic rates, potentially causing inconsistent readings in metabolic assays that do not directly correlate with the number of viable cells.
-
Induction of Apoptosis vs. Necrosis: The timing of apoptosis induction and the transition to secondary necrosis can influence assay results. Different assays have varying sensitivities to these different stages of cell death.
Q4: My formazan crystals in the MTT assay are not dissolving completely after treatment with this compound. What could be the cause?
Incomplete formazan solubilization is a common issue that can lead to inaccurate absorbance readings.[7] Here are a few potential causes and solutions:
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol (B130326) solution.[5][7]
-
Inadequate Mixing: After adding the solubilization solvent, gentle agitation on an orbital shaker for at least 15 minutes is recommended to ensure complete dissolution.[5][7]
-
Precipitation: this compound, especially at higher concentrations, might precipitate in the culture medium, which could interfere with formazan crystal formation or dissolution. Visually inspect your wells for any compound precipitation.
Q5: I'm observing high variability between replicate wells in my CellTiter-Glo® assay with this compound. What are the likely causes?
High variability in luminescence-based assays can stem from several factors:[8][9]
-
Uneven Cell Seeding: A non-uniform distribution of cells across the wells is a primary source of variability. Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating.[10]
-
Incomplete Cell Lysis: For the CellTiter-Glo® reagent to accurately measure ATP, all cells in the well must be lysed. Ensure proper mixing after adding the reagent by shaking the plate for at least 2 minutes.[6]
-
Temperature Gradients: Temperature fluctuations across the plate can affect enzymatic reactions. Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent and before reading the luminescence.[6][11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or the assay reagent will lead to significant well-to-well variation. Regular pipette calibration is crucial.[12]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (hrs) | IC50 (µM) |
| Sup-B15 | B-cell acute lymphoblastic leukemia | CCK-8 | 48 | 0.349 |
| CCRF-SB | B-cell acute lymphoblastic leukemia | CCK-8 | 48 | 0.504 |
| KOPN-8 | B-cell acute lymphoblastic leukemia | CCK-8 | 48 | 0.360 |
| K562 | Chronic myelogenous leukemia | Not Specified | Not Specified | 0.0781 |
| A549 | Non-small cell lung cancer | Not Specified | 72 | 0.662 |
Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[13][14]
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5] Read the absorbance at 570 nm using a microplate reader.[11]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Drug Treatment: Follow the same initial steps as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent and Plate Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Record the luminescence using a luminometer.
Mandatory Visualization
Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent downregulation of the AKT pathway, ultimately inducing apoptosis and cell cycle arrest.
Caption: A logical workflow to troubleshoot and resolve inconsistent results in this compound cell viability assays.
References
- 1. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SJB3-019A
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). By understanding and addressing potential off-target activities, researchers can ensure the validity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function.[1][2] Key substrates of USP1 include proteins involved in the DNA damage response, such as FANCD2 and PCNA, and the inhibitor of DNA binding 1 (ID1).[3][4] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated forms of these substrates, which can trigger cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA damaging agents.[3][4][5]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors, including compound stability, solubility, and variations in experimental conditions.[6][7] It is crucial to prepare fresh dilutions of this compound from a stable stock solution for each experiment and to ensure its solubility in the assay medium.[6][7] Additionally, standardizing cell culture conditions, such as cell passage number and confluency, is essential for reproducible results.[6]
Q3: I am observing a phenotype that does not align with the known functions of USP1. How can I determine if this is an off-target effect?
A3: Unexplained phenotypes are a strong indicator of potential off-target effects. To investigate this, consider the following approaches:
-
Use a structurally unrelated USP1 inhibitor: Employing another USP1 inhibitor with a different chemical scaffold can help confirm if the observed phenotype is due to on-target USP1 inhibition.[8]
-
Perform a rescue experiment: Overexpressing a drug-resistant mutant of USP1, if available, should reverse the on-target effects of this compound. If the phenotype persists, it is likely due to off-target activity.
-
Target knockdown using genetic approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce USP1 expression.[9] If the phenotype observed with this compound is not replicated by USP1 knockdown, it suggests an off-target mechanism.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed cytotoxicity is higher than expected based on published IC50 values. | Off-target inhibition of essential cellular proteins. | 1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Conduct a CellTiter-Glo® viability assay to accurately measure cell death. 3. Use proteome-wide methods like Cellular Thermal Shift Assay (CETSA) or Affinity Purification-Mass Spectrometry (AP-MS) to identify potential off-targets.[10][11] |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability, active efflux from cells, or compound instability in cell culture media. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] 2. Test for involvement of efflux pumps (e.g., P-glycoprotein) by co-treatment with known efflux pump inhibitors.[8] 3. Evaluate the stability of this compound in your specific cell culture medium over time using HPLC. |
| Unexpected changes in signaling pathways unrelated to USP1. | Off-target inhibition of other deubiquitinases or kinases. | 1. Perform a selectivity profiling assay against a panel of other DUBs.[13][14] 2. Although this compound is a USP1 inhibitor, a broad kinase screen (kinome scan) could rule out unexpected kinase inhibition. 3. Use Western blotting to probe for the activation or inhibition of key nodes in other signaling pathways. |
| Inconsistent results between different batches of this compound. | Variations in compound purity or degradation of the compound. | 1. Verify the purity of each new batch of this compound using techniques like HPLC or NMR. 2. Store the compound under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[7] 3. Always use a fresh working solution for each experiment.[6] |
Quantitative Data Summary
The following table summarizes the reported in vitro potencies of this compound in various cancer cell lines. This data can serve as a reference for designing experiments and interpreting results.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | [2][3][15] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [16] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [16] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [16] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
This protocol allows for the assessment of this compound binding to its intended target, USP1, and other proteins within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analysis: Analyze the soluble protein fraction by Western blotting for USP1 to confirm target engagement. For proteome-wide off-target analysis, the samples can be analyzed by mass spectrometry (MS-CETSA).[17][18]
Interpretation: Binding of this compound to a protein stabilizes it against thermal denaturation, resulting in more of that protein remaining in the soluble fraction at higher temperatures. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This method identifies proteins that directly or indirectly interact with this compound.
Methodology:
-
Immobilization of this compound: Chemically link this compound to an affinity matrix (e.g., agarose (B213101) beads).
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the cell line of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads to allow for the capture of interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
Interpretation: Proteins identified by mass spectrometry are potential direct or indirect binders of this compound. Follow-up validation experiments are necessary to confirm these interactions.
Visualizations
Caption: The USP1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Uncovering DUB Selectivity through an Ion Mobility-Based Assessment of Ubiquitin Chain Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of SJB3-019A stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of SJB3-019A stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is at least 1 mg/mL (3.62 mM).[1] Sonication or gentle warming can be used to aid dissolution.[1][2] Another source suggests a solubility of ≥10.85 mg/mL in DMSO with gentle warming.[2]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q4: What are the best practices for long-term storage of this compound stock solutions?
A4: For long-term storage, this compound stock solutions should be stored at -80°C, which can maintain stability for one to two years.[3] For shorter-term storage, -20°C is acceptable for up to one year.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Storage Conditions Summary
| Storage Condition | Solid this compound | This compound Stock Solution in DMSO |
| Temperature | -20°C | -80°C (long-term) or -20°C (short-term)[3] |
| Duration | Up to 3 years | Up to 2 years at -80°C; up to 1 year at -20°C[3] |
| Recommendations | Keep tightly sealed | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: Insufficient mixing or the compound has not fully reached its solubility limit.
-
Suggested Solution:
Issue 2: My this compound stock solution appears cloudy or has visible precipitates after thawing.
-
Possible Cause:
-
The compound may have precipitated out of solution during storage, especially if stored at a very high concentration.
-
Repeated freeze-thaw cycles can introduce moisture and affect solubility.
-
-
Suggested Solution:
-
Warm the vial to room temperature and vortex or sonicate to try and redissolve the precipitate.[4]
-
If the precipitate does not redissolve, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube. The concentration of this solution may be lower than expected and should be re-verified if possible.
-
To prevent this, ensure stock solutions are stored in small aliquots to minimize freeze-thaw cycles.
-
Issue 3: I am observing inconsistent or no biological activity in my experiments.
-
Possible Cause:
-
Improper Storage: The stock solution may have degraded due to storage at an incorrect temperature or exposure to light.
-
Incorrect Concentration: The final concentration of this compound in the experiment may be incorrect.
-
Compound Degradation: The compound may be unstable in the experimental media over the time course of the assay.
-
-
Suggested Solution:
-
Verify Storage Conditions: Ensure that the stock solutions have been stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[3]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Perform a Dose-Response Experiment: To confirm the activity of your compound and determine the optimal concentration for your specific experimental setup.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.
-
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound stock solution in DMSO
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1% to avoid solvent toxicity.[5]
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
-
Solubilization:
-
Add a solubilization solution to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Mandatory Visualizations
This compound Mechanism of Action
This compound is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).[2] USP1 is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby preventing their degradation. Key substrates of USP1 include FANCD2, PCNA, and ID1, which are involved in DNA repair and cell cycle regulation.[6][7] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated forms of these proteins, promoting the degradation of ID1 and ultimately leading to cell cycle arrest and apoptosis.[8][9]
Caption: Mechanism of action of this compound as a USP1 inhibitor.
Troubleshooting Workflow for Stock Solution Issues
Caption: Troubleshooting workflow for this compound stock solutions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound | DUB | TargetMol [targetmol.com]
- 9. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for SJB3-019A treatment in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for SJB3-019A treatment in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the optimization of this compound incubation time.
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the cancer cell line being used and the specific biological question being addressed. For assessing immediate effects on USP1 inhibition and downstream signaling, shorter incubation times (e.g., 4 to 24 hours) may be sufficient. For evaluating endpoints such as cell viability, apoptosis, or cell cycle arrest, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary. A time-course experiment is the most effective method to determine the ideal incubation period for your specific experimental setup.
Q2: My IC50 value for this compound is higher than expected or varies between experiments. What are the potential causes?
A2: Several factors can contribute to higher than expected or variable IC50 values:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. For instance, in B-cell acute lymphoblastic leukemia (B-ALL), the Sup-B15 cell line (IC50 = 0.349 µM at 48h) is more sensitive than the CCRF-SB cell line (IC50 = 0.504 µM at 48h).[1][2]
-
Incubation Time: The IC50 value will likely decrease with longer incubation times as the compound has more time to exert its effects.
-
Cell Density: The number of cells seeded can influence the effective concentration of the drug per cell. It is crucial to maintain consistent cell seeding densities across experiments.
-
Compound Stability: The stability of this compound in your specific cell culture medium over the incubation period can affect its potency. For longer incubation times, consider replenishing the medium with fresh compound.
-
Assay Type: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome. Ensure the chosen assay is appropriate for the expected cellular response (e.g., cytostatic vs. cytotoxic effects).
Q3: I am not observing a significant increase in apoptosis after this compound treatment. What should I check?
A3: If you are not observing the expected apoptotic effect, consider the following:
-
Incubation Time: Apoptosis is a process that takes time to develop. You may need to extend the incubation period beyond 24 hours. A time-course experiment measuring apoptosis at 24, 48, and 72 hours is recommended.
-
Drug Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line.
-
Apoptosis Assay Sensitivity: The method used to detect apoptosis is critical. Annexin V/PI staining is a common and reliable method for detecting early and late-stage apoptosis.[1][2]
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to USP1 inhibitors. This could involve alterations in downstream signaling pathways or drug efflux pumps.
Q4: How does this compound affect the cell cycle, and how can I optimize its detection?
A4: this compound has been shown to induce G2/M phase cell cycle arrest in B-ALL cells.[2] To observe this effect, a 24-hour incubation period has been reported to be effective.[2] For optimization:
-
Synchronization: For a more pronounced effect, consider synchronizing your cells before treatment.
-
Time-Course Analysis: Analyze the cell cycle distribution at different time points (e.g., 12, 24, and 48 hours) to capture the peak of the cell cycle arrest.
-
Flow Cytometry: Use propidium (B1200493) iodide (PI) staining followed by flow cytometry for accurate cell cycle analysis.
Q5: Are there known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are not extensively documented, resistance to USP1 inhibitors, in general, can arise from various factors. These can include upregulation of pro-survival pathways that bypass the effects of USP1 inhibition, such as the c-Rel and CHK1 pathways.[3] Additionally, alterations in the expression or function of USP1 itself or its downstream targets could contribute to resistance.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various B-ALL cancer cell lines after 24 and 48 hours of treatment.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
| Sup-B15 | Not Reported | 0.349 |
| CCRF-SB | Not Reported | 0.504 |
| KOPN-8 | Not Reported | 0.360 |
Data extracted from Kuang et al., 2021.[1][2]
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time for this compound by assessing cell viability at multiple time points.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement (MTT Assay):
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the dose-response curves to determine the IC50 value at each incubation time.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol describes how to measure apoptosis in response to this compound treatment at different time points.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the selected time points (e.g., 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis over time.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis and cell cycle arrest.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for this compound experiments.
References
improving the reproducibility of experiments involving SJB3-019A
Welcome to the technical support center for SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). This guide is designed for researchers, scientists, and drug development professionals to facilitate the reproducible application of this compound in cancer research. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound.
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in preclinical drug assessment. Several factors related to experimental conditions and cell culture practices can contribute to this variability.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher densities can lead to increased resistance. Recommendation: Ensure you use a consistent and optimized seeding density for all experiments.
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). IC50 values can vary between assays like MTT, CCK-8, and real-time cell analysis. Recommendation: Stick to a single, validated assay for comparability.
-
Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.[1] Recommendation: Standardize the incubation time based on your experimental goals and cell line doubling time.
-
Compound Solubility: this compound is soluble in DMSO but may precipitate in aqueous media.[2] Recommendation: Prepare fresh dilutions from a DMSO stock for each experiment. When diluting, add the stock solution to the medium drop-wise while mixing to prevent precipitation. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).
Issue 2: Low Potency or No Effect Observed
Q: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What should we check?
A: If this compound is not inducing the expected phenotype, consider the following:
-
Compound Integrity: Ensure the compound has been stored correctly. This compound stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[3] Avoid repeated freeze-thaw cycles.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, Sup-B15 cells are more sensitive than CCRF-SB cells.[1][4] Recommendation: Verify the USP1 expression levels in your cell line, as this can influence sensitivity.
-
Experimental Controls: Ensure your positive and negative controls are behaving as expected. This will help determine if the issue lies with the compound or the assay itself.
Issue 3: Off-Target Effects
Q: How can we be sure that the observed effects are due to USP1 inhibition and not off-target activity?
A: While this compound is a potent USP1 inhibitor, it's crucial to validate its on-target effects.
-
Rescue Experiments: Overexpression of a downstream target that is normally degraded, such as ID1, should rescue the cells from this compound-induced apoptosis.[1]
-
siRNA Knockdown: Compare the phenotype induced by this compound with that of USP1 knockdown using siRNA. The results should be comparable.[1]
-
Western Blot Analysis: Treatment with this compound should lead to a decrease in the protein levels of ID1 and phosphorylated AKT (p-AKT), key downstream targets of USP1.[1] It should also increase the levels of ubiquitinated FANCD2 and PCNA.[5]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |
| K562 | Chronic Myelogenous Leukemia | 0.0781 | Not Specified | Not Specified |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | CCK-8 | Not Specified |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | CCK-8 | Not Specified |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | CCK-8 | Not Specified |
| A549 | Non-small Cell Lung Cancer | 0.662 | Not Specified | 72 hours |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h Treatment)
| Cell Line | Concentration (µM) | Apoptosis Rate (%) |
| Sup-B15 | 0.2 | 28.29 |
| CCRF-SB | 0.2 | 20.88 |
| KOPN-8 | 0.2 | 27.99 |
Data extracted from Kuang et al., 2021.[1]
Table 3: Cell Cycle Arrest Induced by this compound (0.6 µM for 24h)
| Cell Line | Cancer Type | Effect on Cell Cycle |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | G2/M Arrest |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | G2/M Arrest |
| MM cells | Multiple Myeloma | G1/G0 Arrest |
Note: The effect of this compound on the cell cycle can be cell-type dependent.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability (CCK-8) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol verifies that this compound inhibits the USP1 signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Load samples onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP1, ID1, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
Signaling Pathway
Caption: this compound inhibits USP1, leading to ID1 degradation and suppression of the PI3K/AKT pathway.
Experimental Workflow
References
identifying potential artifacts in SJB3-019A-based research
Welcome to the technical support center for SJB3-019A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and identifying potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and novel irreversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] By inhibiting USP1, this compound prevents the deubiquitination of key protein substrates, notably Inhibitor of DNA Binding 1 (ID1), FANCD2, and PCNA.[2][3] This leads to the proteasomal degradation of ID1 and increased levels of ubiquitinated FANCD2 and PCNA, ultimately resulting in cancer cell cytotoxicity, induction of apoptosis, and cell cycle arrest.[4][5]
Q2: What is the key signaling pathway affected by this compound?
A2: The primary signaling pathway modulated by this compound is the ID1/AKT pathway.[5][6] Inhibition of USP1 leads to the downregulation of ID1, which in turn causes the inactivation of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[5][6]
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is described as an irreversible inhibitor, suggesting it forms a covalent bond with its target, USP1.[1] This has implications for experimental design, particularly regarding washout experiments and potential for off-target modifications.
Q4: What are the known off-targets of this compound?
A4: Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. However, like many covalent inhibitors, there is a potential for reaction with other proteins containing reactive cysteine residues.[7] Researchers should include appropriate controls to validate that the observed effects are due to USP1 inhibition. It has been noted that inhibitors of USP1 like ML323 and this compound may also be effective for USP12 and USP46 due to high structural similarity, though further studies are needed to confirm this.[1]
Q5: How should I store and handle this compound?
A5: Stock solutions of this compound are typically stored at -20°C for up to one year or -80°C for up to two years.[8] For cellular assays, the compound is often dissolved in DMSO.[3] It is recommended to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., CCK-8).
-
Potential Cause 1: Cell Density. The number of cells seeded can significantly impact the apparent IC50.
-
Potential Cause 2: Compound Solubility and Stability. this compound may precipitate out of solution at higher concentrations or degrade over time in culture media.
-
Troubleshooting Tip: Visually inspect the media for any precipitation after adding the compound. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Sonication may be recommended for dissolving the compound in DMSO.[3]
-
-
Potential Cause 3: Incubation Time. The duration of drug exposure will affect the observed cytotoxicity.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question.[5]
-
Issue 2: High background or unexpected results in apoptosis assays (Flow Cytometry).
-
Potential Cause 1: Sub-optimal Staining. Incorrect concentrations of Annexin V or propidium (B1200493) iodide (PI) can lead to poor separation of cell populations.
-
Troubleshooting Tip: Titrate Annexin V and PI concentrations for your specific cell type. Always include unstained, single-stained (Annexin V only and PI only) controls to set up compensation and gating properly.[10]
-
-
Potential Cause 2: Cell Handling. Over-trypsinization or harsh pelleting can damage cell membranes, leading to false-positive PI staining (necrosis).
-
Potential Cause 3: Confounding Cell Cycle Effects. this compound can induce cell cycle arrest, which might be misinterpreted or mask apoptotic events.[5]
-
Troubleshooting Tip: Perform a concurrent cell cycle analysis to understand the full cellular response to this compound treatment.
-
Issue 3: No change or unexpected changes in downstream protein levels (Western Blot).
-
Potential Cause 1: Incorrect Timepoint. The degradation of ID1 and subsequent changes in p-AKT levels are time-dependent.
-
Troubleshooting Tip: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time to observe changes in your target proteins.
-
-
Potential Cause 2: Antibody Quality. Poor antibody specificity or affinity can lead to unreliable results.
-
Troubleshooting Tip: Validate your primary antibodies using positive and negative controls (e.g., siRNA knockdown of the target protein).
-
-
Potential Cause 3: Off-Target Effects. The observed phenotype might be due to the inhibition of a protein other than USP1.
-
Troubleshooting Tip: To confirm that the observed effects are USP1-dependent, perform a rescue experiment by overexpressing a resistant USP1 mutant or use a structurally different USP1 inhibitor as a positive control. A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct target engagement of this compound with USP1 in cells.[12]
-
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| K562 | Cytotoxicity | IC50 | 0.0781 | [2] |
| Sup-B15 | CCK-8 | IC50 | 0.349 | [5] |
| KOPN-8 | CCK-8 | IC50 | 0.360 | [5] |
| CCRF-SB | CCK-8 | IC50 | 0.504 | [5] |
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Apoptosis Rate (%) | Reference |
| Sup-B15 | 0 | 24 | 7.06 | [5] |
| Sup-B15 | 0.2 | 24 | 28.29 | [5] |
| CCRF-SB | 0 | 24 | 7.14 | [5] |
| CCRF-SB | 0.2 | 24 | 20.88 | [5] |
| KOPN-8 | 0 | 24 | 5.82 | [5] |
| KOPN-8 | 0.2 | 24 | 27.99 | [5] |
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | G2/M Phase Cells (%) | Reference |
| Sup-B15 | 0 | 24 | 0.90 | [5] |
| Sup-B15 | 0.6 | 24 | 12.17 | [5] |
| CCRF-SB | 0 | 24 | 0.97 | [5] |
| CCRF-SB | 0.6 | 24 | 12.88 | [5] |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO2.[4]
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined time.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.[10]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-500 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analysis: Analyze the samples on a flow cytometer within one hour.[11] Remember to include single-stain and unstained controls for proper compensation and gating.[10]
Western Blot for ID1 and p-AKT
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ID1, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[13]
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Potency Showdown: SJB3-019A Emerges as a More Potent Successor to SJB2-043 in USP1 Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the inhibition of Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising strategy. A detailed comparison of two prominent USP1 inhibitors, SJB3-019A and SJB2-043, reveals that this compound demonstrates significantly higher potency in preclinical models. This guide provides a comprehensive analysis of their comparative efficacy, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
Both this compound and SJB2-043 are small molecule inhibitors targeting USP1, a deubiquitinating enzyme crucial for DNA repair and cell cycle progression. Their mechanism of action centers on the inhibition of USP1, which leads to the degradation of the Inhibitor of DNA Binding 1 (ID1) protein. The downregulation of ID1 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
Quantitative Comparison of Potency
Experimental data consistently demonstrates the superior potency of this compound over SJB2-043. In K562 leukemia cells, this compound is approximately five times more potent in promoting the degradation of ID1 and inducing cytotoxicity.[1][2][3][4] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | ID1 Degradation/Cytotoxicity | K562 | 0.0781 µM (IC50) | [1][2][3][4][5] |
| SJB2-043 | USP1/UAF1 Complex Inhibition | - | 544 nM (0.544 µM) (IC50) | [6][7][8] |
| SJB2-043 | Cytotoxicity | K562 | 1.07 µM (EC50) | [3][6][8] |
Mechanism of Action and Downstream Effects
The primary mechanism for both compounds involves the direct inhibition of the USP1/UAF1 complex.[6][7][8] This inhibition prevents the deubiquitination of key substrates, notably FANCD2 and PCNA, which are critical for DNA repair.[1][7] The subsequent degradation of ID1 protein affects multiple oncogenic signaling pathways. In non-small cell lung cancer (NSCLC) A549 cells, SJB2-043 has been shown to modulate the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways, leading to inhibited proliferation and migration, and the promotion of apoptosis.[9] this compound has been demonstrated to induce apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells through the ID1/AKT pathway.[10]
Experimental Protocols
The following provides a generalized methodology for assessing the potency of USP1 inhibitors, based on protocols described in the cited literature.
Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Culture: K562 (leukemic) or A549 (non-small cell lung cancer) cells are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum and penicillin/streptomycin.[6]
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound or SJB2-043 (e.g., from 0.01 µM to 10 µM) or DMSO as a vehicle control for 24-72 hours.[6]
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured to determine the level of ATP, which correlates with cell viability.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Protein Degradation
-
Cell Lysis: Following treatment with the inhibitors, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ID1, USP1, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SJB3-019A by Comparison with USP1 siRNA Knockdown
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cellular effects of the selective USP1 inhibitor, SJB3-019A, and genetic knockdown of USP1 using small interfering RNA (siRNA). The data presented herein validates that the pharmacological inhibition of USP1 by this compound phenocopies the effects of USP1 gene silencing, confirming its on-target activity. This guide is intended for researchers, scientists, and drug development professionals investigating USP1-targeted therapies.
Data Presentation: Quantitative Comparison of this compound and USP1 siRNA
The following tables summarize the quantitative effects of this compound and USP1 siRNA on cell viability and apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cell lines.
Table 1: Comparison of Cell Viability Inhibition
| Treatment | Cell Line | IC50 (µM) | Method | Reference |
| This compound | Sup-B15 | 0.349 | CCK-8 Assay | [1] |
| CCRF-SB | 0.504 | CCK-8 Assay | [1] | |
| KOPN-8 | 0.360 | CCK-8 Assay | [1] | |
| USP1 siRNA | Sup-B15 | Not Reported (Significant Decrease) | CCK-8 Assay | [1] |
| CCRF-SB | Not Reported (Significant Decrease) | CCK-8 Assay | [1] |
Table 2: Comparison of Apoptosis Induction
| Treatment | Cell Line | Apoptosis Rate (%) | Method | Reference |
| Control (DMSO) | Sup-B15 | 7.06 | Annexin V/PI Staining | [1] |
| This compound (0.2 µM) | Sup-B15 | 28.29 | Annexin V/PI Staining | [1] |
| Control (NC-siRNA) | Sup-B15 | 5.86 ± 2.17 | Annexin V/PI Staining | [1] |
| USP1 siRNA | Sup-B15 | 34.70 ± 3.22 | Annexin V/PI Staining | [1] |
| Control (DMSO) | CCRF-SB | 7.14 | Annexin V/PI Staining | [1] |
| This compound (0.2 µM) | CCRF-SB | 20.88 | Annexin V/PI Staining | [1] |
| Control (DMSO) | KOPN-8 | 5.82 | Annexin V/PI Staining | [1] |
| This compound (0.2 µM) | KOPN-8 | 27.99 | Annexin V/PI Staining | [1] |
Table 3: Qualitative Comparison of Effects on Protein Levels
| Target Protein | Effect of this compound | Effect of USP1 siRNA | Reference |
| USP1 | Dose-dependent decrease | Significant decrease | [1] |
| ID1 | Dose-dependent decrease | Significant decrease | [1] |
| p-AKT | Dose-dependent decrease | Significant decrease | [1] |
| Ub-FANCD2 | Increase | Increase | |
| Ub-PCNA | Increase | Increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed B-ALL cells (CCRF-SB, Sup-B15, KOPN-8) in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: Treat cells with various concentrations of this compound or transfect with USP1 siRNA or a negative control siRNA.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat B-ALL cells with this compound or transfect with USP1 siRNA as described for the cell viability assay.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), harvest the cells by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined.
Western Blotting
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against USP1, ID1, p-AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
siRNA Transfection
-
Cell Seeding: Seed B-ALL cells in 6-well plates at a density that allows for optimal transfection efficiency.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the USP1 siRNA or negative control siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) before proceeding with downstream assays.
Mandatory Visualization
Caption: USP1 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing this compound and USP1 siRNA.
References
comparative analysis of SJB3-019A with other USP1 inhibitors like ML323
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Ubiquitin-Specific Protease 1 (USP1): SJB3-019A and ML323. USP1 is a critical deubiquitinating enzyme (DUB) involved in DNA repair pathways, making it a compelling target for cancer therapy. This document aims to objectively compare the performance of these inhibitors based on available experimental data, offering insights into their mechanisms of action, potency, selectivity, and cellular effects to aid in the selection of the most suitable tool compound for research and development.
At a Glance: Key Differences
| Feature | This compound | ML323 |
| Mechanism of Action | Irreversible Inhibitor | Reversible, Allosteric Inhibitor |
| Reported Potency | IC50: 78.1 nM (K562 cells)[1][2] | IC50: 76 nM (Biochemical assay)[3] |
| Selectivity | Described as highly selective, but quantitative panel data is limited. | Well-characterized selectivity against a broad panel of DUBs. |
| Cellular Effects | Promotes degradation of ID1, increases Ub-FANCD2 and Ub-PCNA, induces apoptosis.[1][2] | Potentiates cytotoxicity of DNA damaging agents, increases Ub-FANCD2 and Ub-PCNA.[4][5] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ML323. It is crucial to note that direct comparisons of potency should be made with caution due to the different assay formats used for each inhibitor.
Table 1: Potency of USP1 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Ki | Reference |
| This compound | Cell-based (ID1 degradation & cytotoxicity) | Endogenous | 78.1 nM | Not Reported | [1][2] |
| ML323 | Biochemical (Ub-Rhodamine) | Ub-Rhodamine 110 | 76 nM | 68 nM | [3] |
| Biochemical (Gel-based) | K63-linked di-ubiquitin | 174 nM | Not Reported | [3] | |
| Biochemical (Gel-based) | Ub-PCNA | 820 nM | Not Reported | [3] |
Table 2: Selectivity Profile of ML323 against other Deubiquitinases
| DUB Target | % Inhibition (at 114 µM) |
| USP2 | No significant inhibition |
| USP5 | No significant inhibition |
| USP7 | No significant inhibition |
| USP8 | No significant inhibition |
| USP12/46 | Inhibition observed at higher concentrations |
Data compiled from publicly available information.[6]
Table 3: In Vivo and Pharmacokinetic Parameters (Limited Data)
Detailed pharmacokinetic data for a direct comparison is limited. However, both compounds have been used in in vivo studies, suggesting they possess some degree of bioavailability and in vivo activity.
| Inhibitor | Animal Model | Dosing | Observed Effects | Reference |
| This compound | Not specified | Not specified | Mentioned to be used in vivo. | [8] |
| ML323 | Mouse | 20 mg/kg (i.p.) | Alleviated hyperglycemia in a diabetes model. | [9] |
| Mouse | 5 and 10 mg/kg (i.p.) | Suppressed osteosarcoma growth. | [10] |
Mechanism of Action and Signaling Pathways
This compound is an irreversible inhibitor of USP1, suggesting it forms a covalent bond with the enzyme, leading to its permanent inactivation.[8] In contrast, ML323 is a reversible, allosteric inhibitor that binds to a cryptic pocket in the USP1-UAF1 complex, inducing a conformational change that inhibits its catalytic activity.[4][5]
The inhibition of USP1 by both compounds leads to the accumulation of ubiquitinated forms of its key substrates, FANCD2 and PCNA. This disrupts the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways, respectively. Additionally, this compound has been shown to promote the degradation of Inhibitor of DNA Binding 1 (ID1), a protein implicated in cell proliferation and survival.[1][2][11]
Caption: USP1 signaling pathway and points of inhibition by this compound and ML323.
Experimental Workflows
The evaluation of USP1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Caption: General experimental workflow for the evaluation of USP1 inhibitors.
Logical Relationship in Comparative Analysis
The choice between this compound and ML323 depends on the specific research question and experimental context.
Caption: Logical considerations for selecting between this compound and ML323.
Experimental Protocols
Biochemical Assay for USP1/UAF1 Activity (adapted for ML323)
This protocol is based on the fluorogenic assay used to determine the IC50 of ML323.[12]
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 0.5 mM EDTA, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% Tween-20
-
ML323 stock solution (in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of ML323 in Assay Buffer.
-
Add 1 µL of diluted ML323 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of USP1/UAF1 solution (final concentration 1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of Ub-Rho substrate (final concentration 150 nM).
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for ID1 Degradation (adapted for this compound)
This protocol is based on the methods used to assess the cellular activity of this compound in K562 cells.[11][13][14]
-
Reagents and Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-ID1, anti-β-actin (loading control)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to grow overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting to analyze the protein levels of ID1 and β-actin.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on ID1 protein levels.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a general protocol to confirm the direct binding of an inhibitor to USP1 in a cellular environment.[15][16][17][18][19]
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
USP1 inhibitor (this compound or ML323)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-USP1, and a loading control antibody
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with the USP1 inhibitor or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble USP1 by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Publications — CETSA [cetsa.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of SJB3-019A on USP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ubiquitin-specific protease 1 (USP1) inhibitor, SJB3-019A, with other known inhibitors. It offers objective performance data from biochemical and cellular assays to confirm its on-target effects, supported by detailed experimental protocols and visualizations to aid in experimental design and data interpretation.
Introduction to USP1 Inhibition
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as FANCD2 and PCNA.[1] By removing ubiquitin from these substrates, USP1 effectively turns off signaling pathways essential for DNA repair, such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[2] The overexpression of USP1 in various cancers makes it a compelling therapeutic target. Inhibition of USP1 can lead to the accumulation of ubiquitinated FANCD2 and PCNA, resulting in unresolved DNA damage and subsequent cell death, particularly in cancers with existing DDR deficiencies.
This compound is a novel and potent small-molecule inhibitor of USP1.[3][4][5] This guide details its on-target effects and compares its performance against other well-characterized USP1 inhibitors, ML323 and KSQ-4279.
Mechanism of Action: this compound
This compound exerts its on-target effects by directly inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This inhibition leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[3][4] The persistence of these ubiquitinated forms activates downstream DNA damage signaling, inhibits homologous recombination (HR) activity, and can ultimately trigger apoptosis.[3][4] A key downstream effector of USP1 is the inhibitor of DNA binding 1 (ID1), whose degradation is promoted by this compound treatment.[3][4][5]
Figure 1. Signaling pathway of USP1 inhibition by this compound.
Performance Comparison of USP1 Inhibitors
The efficacy of this compound is benchmarked against the tool compound ML323 and the clinical candidate KSQ-4279. The following tables summarize their performance in biochemical and cellular assays.
Table 1: Biochemical Assay Performance
This table compares the direct inhibitory potency of the compounds against the purified USP1/UAF1 enzyme complex.
| Compound | Assay Type | Substrate | IC₅₀ (nM) | Notes |
| This compound | Ub-AMC Assay | Ub-AMC | - | Confirmed inhibitory activity, but specific IC₅₀ not reported in sources.[6] |
| ML323 | Ub-Rho Assay | Ub-Rhodamine | 76[1][7] | Reversible, allosteric inhibitor.[1][7] |
| Gel-based | K63-diUb | 174[7] | ||
| Gel-based | Ub-PCNA | 820[7] | ||
| KSQ-4279 | Ub-Rho Assay | Ub-Rhodamine | 11[8] | Highly potent and selective.[8][9] |
Note: IC₅₀ values can vary based on assay conditions, substrate, and enzyme preparation.
Table 2: Cellular Assay Performance
This table highlights the on-target effects of the inhibitors within a cellular context.
| Compound | Cell Line | Assay Type | On-Target Effect | IC₅₀ (µM) |
| This compound | K562 | ID1 Degradation | Promotes ID1 protein degradation | 0.0781[3][4][5] |
| B-ALL cells | CCK-8 Assay | Inhibits cell proliferation | 0.349 - 0.504[10] | |
| Multiple Myeloma | Western Blot | Increases Ub-FANCD2 & Ub-PCNA | - | |
| ML323 | HEK293T | Western Blot | Increases Ub-FANCD2 & Ub-PCNA | - |
| Cancer Cells | Apoptosis Assay | Sensitizes cells to TRAIL-induced apoptosis | - | |
| KSQ-4279 | MDA-MB-436 | Western Blot | Increases Ub-PCNA | - |
| BRCA-mutant cells | Cell Viability | Reduces cell viability | - |
Experimental Protocols & Workflows
To facilitate the validation of this compound's on-target effects, detailed protocols for key biochemical and cellular assays are provided below.
Biochemical USP1 Inhibition Assay (Ub-AMC)
This fluorogenic assay measures the enzymatic activity of USP1/UAF1 to determine the potency of inhibitors.
Figure 2. Experimental workflow for the Ub-AMC biochemical assay.
Methodology:
-
Reagent Preparation: Prepare 1X Assay Buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).[7] Prepare serial dilutions of this compound and control inhibitors (e.g., ML323) in assay buffer.
-
Enzyme & Inhibitor Incubation: In a 96-well black microplate, add the diluted USP1/UAF1 enzyme complex to wells containing the serially diluted inhibitor or DMSO vehicle control.[11]
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6][11]
-
Reaction Initiation: Initiate the deubiquitination reaction by adding the Ub-AMC substrate to all wells.[11]
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: ~350-360 nm, Emission: ~460 nm) in a microplate reader, taking kinetic readings over 30-60 minutes.[11][12][13]
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular On-Target Engagement (Western Blot)
This protocol confirms that this compound engages USP1 in cells by detecting the accumulation of its ubiquitinated substrates.
Figure 3. Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., K562, HEK293T, or relevant cancer cell lines) and allow them to adhere overnight. Treat cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to preserve ubiquitin linkages.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15]
-
Incubate the membrane with a primary antibody specific for PCNA or FANCD2 overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[15] An increase in the higher molecular weight bands corresponding to Ub-PCNA (~37 kDa + 8.5 kDa) and Ub-FANCD2 (~155 kDa + 8.5 kDa) will confirm on-target activity.
Cell Viability Assay (CCK-8/MTT)
This assay measures the effect of USP1 inhibition on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[16]
-
Viability Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16][17] Read the absorbance at the appropriate wavelength (~450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.[16][17]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value for cytotoxicity.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DUB | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ksqtx.com [ksqtx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. PCNA-Ub polyubiquitination inhibits cell proliferation and induces cell-cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SJB3-019A: A Preclinical Efficacy Comparison with Standard Chemotherapy Agents in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of SJB3-019A, a novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), against standard-of-care chemotherapy agents used in the treatment of leukemia. The data presented is derived from preclinical studies and aims to offer an objective summary for research and development professionals.
Introduction to this compound
This compound is a potent small-molecule inhibitor of USP1, a deubiquitinating enzyme implicated in various cellular processes, including DNA repair and cell proliferation.[1][2][3] USP1 has been found to be overexpressed in several cancers, including B-cell acute lymphoblastic leukemia (B-ALL).[4] By inhibiting USP1, this compound promotes the degradation of key substrates like the inhibitor of DNA binding 1 (ID1), leading to cell cycle arrest and apoptosis in leukemia cells.[1][4] This targeted approach presents a potential new therapeutic avenue for leukemia treatment.
Quantitative Efficacy of this compound in Leukemia Cell Lines
The following tables summarize the in vitro efficacy of this compound in various leukemia cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (μM) | Reference |
|---|---|---|---|
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.349 | [4][5] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.360 | [4][5] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.504 | [4][5] |
| K562 | Chronic Myelogenous Leukemia (CML) | 0.0781 |[1][2] |
Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h Treatment)
| Cell Line | This compound Concentration (μM) | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| Sup-B15 | 0 (Control) | 7.06 | [4] |
| 0.2 | 28.29 | [4] | |
| CCRF-SB | 0 (Control) | 7.14 | [4] |
| 0.2 | 20.88 | [4] | |
| KOPN-8 | 0 (Control) | 5.82 | [4] |
| | 0.2 | 27.99 |[4] |
Table 3: Cell Cycle Effects of this compound in B-ALL Cell Lines (0.6 μM Treatment)
| Cell Line | Effect | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
|---|---|---|---|---|
| Sup-B15 | G2/M Phase Arrest | 0.90 | 12.17 | [4] |
| CCRF-SB | G2/M Phase Arrest | 0.97 | 12.88 |[4] |
Standard Chemotherapy Agents for Leukemia
Standard treatment for leukemia typically involves combination chemotherapy. The choice of agents depends on the specific type of leukemia (e.g., Acute Lymphoblastic Leukemia vs. Acute Myeloid Leukemia) and patient-specific factors. Direct preclinical comparison data of this compound against these agents is not yet available in published literature. The following table lists common chemotherapy drugs for context.
Table 4: Common Standard Chemotherapy Agents for Leukemia
| Leukemia Type | Standard Agents |
|---|---|
| Acute Lymphoblastic Leukemia (ALL) | Vincristine, Daunorubicin (B1662515), Doxorubicin, Cyclophosphamide, Pegaspargase, Methotrexate, Cytarabine, Mercaptopurine.[6][7] |
| Acute Myeloid Leukemia (AML) | Cytarabine, Daunorubicin, Idarubicin, Cladribine, Fludarabine, Mitoxantrone, Etoposide, Azacitidine.[8][9][10] |
Mechanism of Action and Experimental Protocols
Signaling Pathway of this compound in B-ALL
This compound exerts its anti-leukemic effects by inhibiting USP1. This leads to the degradation of ID1, which in turn reduces the phosphorylation of AKT (p-AKT), a key component of a pro-survival signaling pathway. The downregulation of the ID1/AKT axis ultimately triggers apoptosis in B-ALL cells.[4][5]
Caption: this compound inhibits USP1, leading to ID1 degradation and reduced p-AKT, ultimately inducing apoptosis.
Experimental Protocols
The data presented for this compound were generated using the following key experimental methodologies.
1. Cell Viability and IC50 Determination (CCK-8 Assay)
-
Objective: To measure the dose- and time-dependent cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Leukemia cell lines (CCRF-SB, Sup-B15, KOPN-8) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for specified durations (e.g., 24 and 48 hours).[4][5]
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Plates were incubated to allow for the conversion of WST-8 into a formazan (B1609692) dye by cellular dehydrogenases.
-
The absorbance at 450 nm (OD450) was measured using a microplate reader.
-
Cell viability was calculated relative to the untreated control group. IC50 values were determined using statistical software (e.g., GraphPad Prism).[4]
-
2. Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the rate of apoptosis induced by this compound.
-
Protocol:
-
Cells were treated with different concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.[4]
-
After treatment, cells were harvested, washed, and resuspended in a binding buffer.
-
Cells were stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic/necrotic cells).
-
The stained cells were analyzed using a flow cytometer.
-
The percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis) was quantified to determine the overall apoptosis rate.[4]
-
General Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured preclinical workflow.
Caption: A typical preclinical workflow for evaluating a novel anti-leukemia compound like this compound.
Conclusion and Future Directions
Preclinical data demonstrate that this compound is a potent inhibitor of leukemia cell growth, inducing apoptosis and cell cycle arrest in B-ALL cell lines at sub-micromolar concentrations.[4] Its targeted mechanism of action via the USP1/ID1/AKT pathway represents a promising strategy for leukemia therapy.
However, a direct comparison of efficacy against standard chemotherapy agents like vincristine, cytarabine, or daunorubicin has not been reported. Future studies should include head-to-head in vitro and in vivo comparisons to accurately position this compound's therapeutic potential relative to the current standard of care. Such studies will be critical in determining whether this compound could serve as a standalone therapy, part of a combination regimen, or a treatment for relapsed/refractory leukemia.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapy for acute lymphoblastic leukemia | Canadian Cancer Society [cancer.ca]
- 7. Chemotherapy for Acute Lymphocytic Leukemia | American Cancer Society [cancer.org]
- 8. Chemotherapy for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Drugs Approved for Leukemia - NCI [cancer.gov]
Validating the Downstream Effects of SJB3-019A on the ID1/AKT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of SJB3-019A, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), and its downstream effects on the Inhibitor of DNA Binding 1 (ID1)/Protein Kinase B (AKT) signaling pathway. Through a detailed comparison with alternative inhibitors and supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics targeting this critical pathway.
Introduction to the this compound and the ID1/AKT Pathway
This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme.[1][2] USP1 plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation. One key substrate of USP1 is ID1, a transcriptional regulator that is frequently overexpressed in various cancers and promotes cell proliferation and survival. By inhibiting USP1, this compound leads to the degradation of ID1.[1][2] The reduction in ID1 levels subsequently leads to the dephosphorylation and inactivation of AKT, a central node in a major signaling pathway that governs cell growth, survival, and metabolism.[3] The aberrant activation of the PI3K/AKT pathway is a common feature in many human cancers.[4][5] Therefore, this compound presents a promising therapeutic strategy by targeting the USP1/ID1 axis to modulate AKT signaling.
Comparative Analysis of this compound and Alternative Inhibitors
The therapeutic potential of targeting the USP1/ID1/AKT pathway can be further understood by comparing this compound with other inhibitors targeting either USP1 or the AKT pathway directly.
USP1 Inhibitors
Several other molecules have been identified as inhibitors of USP1, each with varying potency and specificity. A direct comparison of their half-maximal inhibitory concentrations (IC50) provides insight into their relative efficacy.
| Inhibitor | Target | IC50 (in vitro) | Cell Line(s) | Reference(s) |
| This compound | USP1 | 0.349 µM (Cell Viability) | Sup-B15 (B-ALL) | |
| 0.504 µM (Cell Viability) | CCRF-SB (B-ALL) | |||
| 0.360 µM (Cell Viability) | KOPN-8 (B-ALL) | |||
| Pimozide | USP1 | ~15-20 µM (Cell Viability) | K562 (CML) | |
| GW7647 | USP1 | 5 µM | (Biochemical Assay) | [6] |
| C527 | USP1/UAF1 | 0.88 µM | (Biochemical Assay) | [1] |
| ML323 | USP1-UAF1 | 76 nM | (Biochemical Assay) | [2][7] |
| KSQ-4279 | USP1 | 21.1 nM | (Biochemical Assay) | [5][8] |
| TNG348 | USP1 | 82 nM | (Biochemical Assay) | [9][10][11] |
AKT Inhibitors
Direct inhibition of AKT represents an alternative therapeutic strategy. Numerous AKT inhibitors are in various stages of preclinical and clinical development.
| Inhibitor | Target(s) | IC50 | Cell Line(s) | Reference(s) |
| Capivasertib (B1684468) (AZD5363) | AKT1, AKT2, AKT3 | 3 nM, 8 nM, 8 nM (cell-free) | Various solid tumors | [12][13][14] |
| Ipatasertib (GDC-0068) | AKT1, AKT2, AKT3 | 5 nM, 18 nM, 18 nM (cell-free) | Various solid tumors | [15][16] |
| MK-2206 | AKT1, AKT2, AKT3 | 8 nM, 12 nM, 65 nM (cell-free) | Various cancer cell lines | [4][17][18] |
Downstream Effects of this compound on the ID1/AKT Pathway
Experimental evidence demonstrates that this compound effectively modulates the ID1/AKT pathway, leading to significant downstream cellular consequences.
Inhibition of Cell Viability and Induction of Apoptosis
Treatment of B-cell acute lymphoblastic leukemia (B-ALL) cells with this compound leads to a dose-dependent decrease in cell viability and a significant increase in apoptosis.
| Cell Line | This compound Concentration (µM) | % Apoptosis (at 24h) | Reference(s) |
| Sup-B15 | 0.2 | 28.29% | |
| 0.4 | ~40% (estimated from graph) | ||
| 0.6 | ~55% (estimated from graph) | ||
| CCRF-SB | 0.2 | ~15% (estimated from graph) | |
| 0.4 | ~25% (estimated from graph) | ||
| 0.6 | ~40% (estimated from graph) | ||
| KOPN-8 | 0.2 | ~20% (estimated from graph) | |
| 0.4 | ~35% (estimated from graph) | ||
| 0.6 | ~50% (estimated from graph) |
Modulation of Protein Expression
Western blot analysis reveals a dose-dependent decrease in the protein levels of USP1 and ID1, as well as a reduction in the phosphorylation of AKT (p-AKT) upon treatment with this compound, while total AKT levels remain unchanged.[12]
| Treatment | USP1 Expression | ID1 Expression | p-AKT (Ser473) Expression | Total AKT Expression |
| Control | High | High | High | Unchanged |
| This compound (0.2 µM) | Reduced | Reduced | Reduced | Unchanged |
| This compound (0.4 µM) | Further Reduced | Further Reduced | Further Reduced | Unchanged |
| This compound (0.6 µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced | Unchanged |
Note: The changes in protein expression are qualitative observations from Western blot images. For precise quantification, densitometry analysis of the Western blot bands is required.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for p-AKT and ID1
This protocol outlines the steps to assess the protein levels of phosphorylated AKT (Ser473), total AKT, and ID1 in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.2, 0.4, 0.6 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, ID1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification (Optional): Perform densitometric analysis of the bands using software such as ImageJ to quantify the relative protein expression levels.[19][20]
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Visualizing the Molecular Interactions and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound demonstrates significant promise as a therapeutic agent by effectively targeting the USP1/ID1 axis, leading to the downregulation of the pro-survival AKT signaling pathway. The data presented in this guide highlights its potent anti-proliferative and pro-apoptotic effects in cancer cells. Compared to other USP1 and AKT inhibitors, this compound offers a distinct mechanism of action with compelling preclinical efficacy. Further investigation into its broader applications and in vivo efficacy is warranted to fully elucidate its clinical potential. This comparative guide serves as a foundational resource for researchers aiming to build upon these findings and advance the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
- 10. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MK-2206 dihydrochloride [bio-gems.com]
- 19. yorku.ca [yorku.ca]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Confirming Findings from SJB3-019A Studies: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
I. Alternative Methods for Inhibiting USP1 Activity
SJB3-019A is a valuable tool for acutely inhibiting USP1 enzymatic activity.[1] However, to ensure that the observed phenotypes are specifically due to the inhibition of USP1 and not off-target effects of the small molecule, it is crucial to employ orthogonal approaches. These can include other chemical inhibitors with different modes of action or genetic perturbations that directly target the USP1 protein or its expression.
Comparison of USP1 Inhibition Methods
| Method | Principle | Advantages | Disadvantages | Key Experimental Readouts |
| Small Molecule Inhibitors (e.g., Pimozide, ML323, C527) | Reversible or irreversible binding to the enzyme to block its catalytic activity.[2][3] | Temporal control of inhibition, dose-dependent effects, suitable for in vivo studies. | Potential for off-target effects, development of resistance. | Enzymatic assays (in vitro), Western blot for substrate ubiquitination (e.g., FANCD2, PCNA), cell viability assays. |
| Genetic Knockdown (siRNA, shRNA) | RNA interference to degrade USP1 mRNA, leading to reduced protein expression.[4][5] | High specificity for the target gene, can be used for transient or stable knockdown. | Incomplete knockdown, potential for off-target RNAi effects, compensatory mechanisms. | qRT-PCR for mRNA levels, Western blot for protein levels, functional assays. |
| Gene Knockout (CRISPR/Cas9) | Permanent disruption of the USP1 gene, leading to a complete loss of protein function.[6] | Complete and permanent loss of function, highly specific. | Irreversible, potential for off-target gene editing, may induce compensatory mechanisms, can be lethal if the gene is essential. | DNA sequencing to confirm mutation, Western blot for protein absence, phenotypic analysis. |
| PROTACs (Proteolysis-Targeting Chimeras) | Bifunctional molecules that induce the degradation of the target protein via the ubiquitin-proteasome system.[7][8] | Catalytic mode of action can lead to potent and sustained protein knockdown with low doses, can target "undruggable" proteins. | Larger molecule size can affect cell permeability and pharmacokinetics, potential for off-target degradation. | Western blot for target protein degradation, ubiquitination assays, functional assays. |
II. Alternative Methods for Assessing Cellular Phenotypes
Studies with this compound have demonstrated its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[8] To corroborate these findings, a variety of well-established and alternative assays can be utilized.
A. Cell Viability and Cytotoxicity Assays
Comparison of Viability/Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS Assays | Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product. | High-throughput, inexpensive, well-established. | Indirect measure of viability (metabolic activity), can be affected by changes in cellular metabolism. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity, broad linear range, suitable for high-throughput screening. | Indirect measure of viability, requires a luminometer. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, inexpensive, direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming, only measures membrane integrity. |
| Real-Time Cell Analysis (e.g., xCELLigence) | Measures changes in electrical impedance as cells attach and proliferate on electrodes. | Label-free, continuous monitoring of cell proliferation and cytotoxicity. | Requires specialized equipment, initial cell seeding density can influence results. |
B. Apoptosis Assays
Comparison of Apoptosis Assays
| Assay | Principle | Advantages | Disadvantages |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI stains necrotic cells. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells; quantitative with flow cytometry. | Can be technically demanding, requires a flow cytometer. |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric, fluorometric, or luminescent substrates. | Direct measure of a key event in apoptosis, high-throughput formats available. | Measures a transient event, may not detect all forms of apoptosis. |
| TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Can be used on fixed cells and tissue sections, provides spatial information. | Can also label necrotic cells and cells with DNA damage, may not detect early apoptosis. |
| Western Blot for Cleaved PARP and Caspases | Detects the cleavage of PARP and pro-caspases into their active forms, which are hallmarks of apoptosis. | Specific and reliable biochemical marker of apoptosis. | Not easily quantifiable, requires cell lysis and protein analysis. |
C. Cell Cycle Analysis
Comparison of Cell Cycle Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Propidium Iodide (PI) Staining and Flow Cytometry | PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phases (G0/G1, S, G2/M). | Quantitative, high-throughput, well-established. | Does not distinguish between G0 and G1 phases, requires cell fixation and permeabilization. |
| BrdU/EdU Incorporation Assays | Incorporation of thymidine (B127349) analogs (BrdU or EdU) into newly synthesized DNA during the S phase, detected by specific antibodies or click chemistry. | Directly measures DNA synthesis, can be combined with other markers for multi-parameter analysis. | Requires labeling of live cells, BrdU detection requires harsh DNA denaturation. |
| Western Blot for Cell Cycle Markers | Measures the protein levels of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. | Provides information on the molecular machinery driving cell cycle progression. | Not a direct measure of cell cycle distribution, can be labor-intensive. |
III. Alternative Methods for Investigating the USP1-ID1-AKT Signaling Pathway
This compound has been shown to function by inhibiting USP1, leading to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1), and subsequent downstream effects on pathways like the AKT signaling cascade.[8] A range of techniques can be employed to confirm and further elucidate this mechanism.
Comparison of Methods to Study Signaling Pathways
| Method | Principle | Application to USP1-ID1-AKT Pathway | Advantages | Disadvantages |
| Western Blotting | Separation of proteins by size and detection with specific antibodies. | Confirming USP1 inhibition, measuring levels of total and phosphorylated AKT, and ID1 protein levels. | Widely available, relatively inexpensive. | Semi-quantitative, can have antibody-related specificity issues. |
| Immunoprecipitation (IP) / Co-IP | Isolation of a specific protein and its binding partners from a cell lysate using an antibody. | Investigating the interaction between USP1 and its substrates like ID1. | Can identify novel protein-protein interactions. | Can have non-specific binding, requires optimization. |
| Ubiquitination Assays | Detection of ubiquitinated proteins, often involving immunoprecipitation of the target protein followed by Western blotting for ubiquitin. | Directly assessing the effect of USP1 inhibition on the ubiquitination status of ID1. | Provides direct evidence of changes in protein ubiquitination. | Can be technically challenging. |
| Kinase Activity Assays | Measurement of the enzymatic activity of a specific kinase, such as AKT. | Determining the functional consequence of USP1 inhibition on AKT signaling. | Direct measure of kinase function. | Can be complex to set up, may require specific substrates and reagents. |
| Mass Spectrometry-based Proteomics | Large-scale identification and quantification of proteins and their post-translational modifications. | Unbiased identification of changes in the proteome and phosphoproteome following USP1 inhibition. | Comprehensive and unbiased view of cellular changes. | Requires specialized equipment and bioinformatics expertise. |
| Reporter Gene Assays | Use of a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter to measure transcriptional activity. | Assessing the transcriptional activity of pathways downstream of AKT. | Quantitative measure of transcriptional regulation. | Indirect measure of pathway activity. |
IV. Experimental Protocols
A. USP1 Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute USP1-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation. Add the complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells and validate the knockdown efficiency by qRT-PCR to measure USP1 mRNA levels and by Western blot to measure USP1 protein levels.
-
Functional Assays: Perform downstream functional assays such as cell viability, apoptosis, or cell cycle analysis.
B. Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the experimental compound (e.g., an alternative USP1 inhibitor) or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
C. Western Blot for Phospho-AKT
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-AKT Ser473). Subsequently, incubate with a primary antibody for total AKT and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
V. Mandatory Visualizations
Caption: Mechanism of this compound and alternative USP1 inhibition methods.
Caption: General workflow for confirming this compound study findings.
Caption: Logical framework for validating on-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SJB3-019A for USP1 Over Other Deubiquitinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor SJB3-019A, with a focus on its specificity for Ubiquitin-Specific Protease 1 (USP1). The performance of this compound is compared with the well-characterized USP1 inhibitor, ML323, supported by available experimental data. This document aims to offer an objective assessment to aid researchers in the selection of appropriate chemical probes for their studies.
Introduction to USP1 and its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a key deubiquitinating enzyme involved in critical cellular processes, most notably the DNA damage response (DDR). USP1, in complex with its cofactor UAF1, regulates the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by deubiquitinating key protein substrates such as FANCD2 and PCNA. By removing ubiquitin from these proteins, USP1 plays a crucial role in the resolution of DNA damage and the maintenance of genomic stability. Its overexpression in various cancers has made it an attractive target for therapeutic intervention.
Small molecule inhibitors of USP1 are valuable tools for both basic research and as potential anti-cancer agents. An ideal inhibitor should exhibit high potency and selectivity for USP1 over the many other deubiquitinases in the human genome to minimize off-target effects and ensure that observed biological phenomena can be confidently attributed to the inhibition of USP1. This guide assesses the specificity of this compound, a potent inhibitor of USP1.
USP1 Signaling in DNA Damage Response
USP1 plays a pivotal role in the cellular response to DNA damage, particularly in the repair of interstrand crosslinks (ICLs) and in the bypass of DNA lesions during replication. The following diagram illustrates the central function of USP1 in these pathways.
Comparative Analysis of Inhibitor Specificity
The specificity of a chemical probe is paramount for its utility in research. While this compound is a potent inhibitor of USP1, available data suggests it may lack selectivity. In contrast, ML323 has been profiled more extensively and is reported to be a highly selective USP1 inhibitor.
Quantitative Data on Inhibitor Potency and Selectivity
The following tables summarize the available half-maximal inhibitory concentration (IC50) data for this compound and ML323 against various deubiquitinases.
Table 1: IC50 Values for this compound Against Selected Deubiquitinases
| Deubiquitinase | IC50 (µM) | Data Source |
| USP1 | ~1.0 | [1] |
| USP2 | ~0.1 | [1] |
| USP8 | ~0.1 | [1] |
Note: The IC50 for USP1 is reported as approximately 10-fold higher than for USP2 and USP8, with the latter two being around 0.1 µM.
Table 2: IC50 Values for ML323 Against a Panel of Deubiquitinases
| Deubiquitinase | IC50 (µM) | Data Source |
| USP1/UAF1 | 0.076 | [2] |
| USP2 | No significant inhibition | [2] |
| USP5 | No significant inhibition | [2] |
| USP7 | No significant inhibition | [2] |
| USP8 | No significant inhibition | [2] |
| USP12/46 | No significant inhibition | [2] |
No significant inhibition for ML323 was observed at the highest tested concentration of 114 µM for the indicated deubiquitinases.
The data clearly indicates that while this compound is a potent inhibitor, it demonstrates significantly higher potency against USP2 and USP8 than its primary target, USP1.[1] This lack of selectivity raises concerns about its use as a specific probe for USP1. In contrast, ML323 shows high selectivity for USP1, with no significant inhibition of other tested USPs at concentrations several orders of magnitude higher than its IC50 for USP1.[2]
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. The following section details the methodology used to obtain the IC50 values presented above.
MALDI-TOF Mass Spectrometry-Based Deubiquitinase Inhibition Assay (for this compound)
This method was used to determine the IC50 values of this compound against USP1, USP2, and USP8.[1]
Principle: This assay quantifies the enzymatic activity of a DUB by measuring the cleavage of a diubiquitin substrate into mono-ubiquitin. The amount of product (mono-ubiquitin) is measured by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The inhibition of this activity by a compound is measured by a decrease in the amount of mono-ubiquitin produced.
Protocol Outline:
-
Inhibitor Pre-incubation: Small molecule inhibitors, such as this compound, are pre-incubated with the respective deubiquitinase (e.g., USP1, USP2, or USP8) for a defined period (e.g., 35 minutes) at various concentrations.[1]
-
Enzymatic Reaction: The specific diubiquitin substrate is added to the enzyme-inhibitor mixture to initiate the deubiquitination reaction. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Reaction Quenching: The reaction is stopped by the addition of an acid, such as trifluoroacetic acid (TFA).
-
Sample Preparation for MALDI-TOF MS: The reaction mixture is mixed with an internal standard (e.g., 15N-labeled ubiquitin) and a MALDI matrix (e.g., 2,5-dihydroxyacetophenone). The mixture is then spotted onto a MALDI target plate.
-
Data Acquisition and Analysis: The MALDI-TOF mass spectrometer analyzes the samples, and the ratio of the product (mono-ubiquitin) to the internal standard is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
IC50 Determination: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., SigmaPlot).[1]
The following diagram illustrates the general workflow of this assay.
Conclusion
Based on the currently available data, this compound, while a potent inhibitor of USP1 with a reported IC50 of 0.0781 µM in cell-based assays, exhibits a concerning lack of specificity.[3] Biochemical assays have revealed that this compound is approximately 10-fold more potent against USP2 and USP8 than against USP1.[1] This finding suggests that at concentrations used to inhibit USP1, this compound will also potently inhibit other deubiquitinases, potentially leading to confounding off-target effects.
In contrast, ML323 has been demonstrated to be a highly selective inhibitor of USP1, with no significant activity against a panel of other USP deubiquitinases at high concentrations.[2] Therefore, for studies where the specific inhibition of USP1 is critical, ML323 appears to be a more suitable chemical probe.
Researchers using this compound should exercise caution and perform appropriate control experiments to account for its potential off-target effects on USP2, USP8, and possibly other deubiquitinases. Further comprehensive profiling of this compound against a broader panel of DUBs is necessary to fully characterize its selectivity profile.
References
Safety Operating Guide
SJB3-019A: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of SJB3-019A, a potent and novel inhibitor of ubiquitin-specific protease 1 (USP1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, it should be handled with care in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Engineering Controls: Work with solid this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
This compound Properties and Characteristics
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₆H₈N₂O₃ |
| Molecular Weight | 276.25 g/mol |
| CAS Number | 2070015-29-9 |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Proper Disposal Procedures for this compound
As a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical waste. All disposal must be conducted in accordance with local, state, and federal regulations.
Step 1: Waste Segregation
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated weighing paper, and disposable lab materials (e.g., pipette tips, microfuge tubes) that have come into direct contact with the solid compound.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Chemical Waste" and identify "this compound" as a component.
-
-
Liquid Waste:
-
Includes stock solutions of this compound (typically in DMSO), cell culture media containing the compound, and solvents used to rinse contaminated glassware.
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be stored in secondary containment to prevent spills. The label should specify "Hazardous Chemical Waste" and list all chemical components, including "this compound" and the solvent (e.g., DMSO).
-
-
Contaminated Personal Protective Equipment (PPE):
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag and disposed of according to your institution's guidelines for chemically contaminated solid waste.
-
Step 2: Disposal Pathway
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste streams.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
Experimental Protocols
This compound is a potent inhibitor of USP1, which leads to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1), and subsequently affects downstream signaling pathways such as the PI3K/AKT pathway, ultimately inducing apoptosis in cancer cells.
Key Experimental Protocol: Western Blot for ID1 and p-AKT Levels
This protocol details the methodology for assessing the effect of this compound on the protein levels of ID1 and phosphorylated AKT (p-AKT) in B-cell acute lymphoblastic leukemia (B-ALL) cells.
1. Cell Culture and Treatment:
- Culture B-ALL cell lines (e.g., CCRF-SB, Sup-B15) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells at a suitable density and allow them to adhere or stabilize overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) dissolved in DMSO for a specified time period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level (typically <0.1%).
2. Cell Lysis:
- After treatment, harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the total cellular proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against ID1, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Molecular Pathways and Workflows
To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for Western Blot analysis.
Personal protective equipment for handling SJB3-019A
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid form or in solution. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A properly fitted respirator is recommended when handling the powdered form to avoid inhalation.
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
Hazard Identification and First Aid
While a specific hazard classification for this compound is not detailed, it should be handled as a potentially hazardous substance.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
| Parameter | Guideline |
| Storage of Solid | Store at -20°C for up to 1 year or at -80°C for up to 2 years. |
| Stock Solution Storage | Store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] |
| Working Solution | Prepare fresh daily. |
| General Handling | Avoid generating dust when handling the solid form. Prevent contact with skin, eyes, and clothing. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Quantitative Data Summary
This compound has demonstrated potent activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| K562 (Leukemia) | Cytotoxicity | 0.0781 | MedChem Express |
| Sup-B15 (B-ALL) | Cell Viability (CCK-8) | 0.349 | ResearchGate Publication |
| KOPN-8 (B-ALL) | Cell Viability (CCK-8) | 0.360 | ResearchGate Publication |
| CCRF-SB (B-ALL) | Cell Viability (CCK-8) | 0.504 | ResearchGate Publication |
Signaling Pathway of this compound
This compound exerts its effect by inhibiting USP1, which leads to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1). The downregulation of ID1 subsequently impacts the PI3K/AKT signaling pathway, a critical regulator of cell survival, ultimately leading to apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or CCK-8.
Caption: Workflow for a cell viability assay.
Experimental Protocols
Cell Viability (CCK-8) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for ID1 Expression
This protocol provides a method to assess the effect of this compound on the protein levels of ID1.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ID1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression of ID1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
